molecular formula C9H11ClN2O B7853807 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride CAS No. 1187931-73-2

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride

Cat. No.: B7853807
CAS No.: 1187931-73-2
M. Wt: 198.65 g/mol
InChI Key: SDLHOHZRTWIODW-UHFFFAOYSA-N
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Description

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(aminomethyl)-1,3-dihydroindol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLHOHZRTWIODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681040
Record name 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
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Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-73-2
Record name 2H-Indol-2-one, 3-(aminomethyl)-1,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride (also known as 3-(Aminomethyl)oxindole HCl). This compound is a critical "privileged scaffold" in medicinal chemistry, serving as a precursor for kinase inhibitors, GPCR ligands, and spiro-cyclic alkaloids.

Core Scaffold & Chemical Identity

This molecule consists of an oxindole (indolin-2-one) core functionalized at the C3 position with a primary aminomethyl group. The hydrochloride salt form is preferred in research and development due to its enhanced water solubility and resistance to oxidative degradation compared to the free base.

Property Data / Specification
IUPAC Name 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
Common Names 3-(Aminomethyl)oxindole HCl; 3-Aminomethyl-2-indolinone HCl
CAS Number 412332-18-4 (Free Base); Salt form requires stoichiometric calculation
Molecular Formula C₉H₁₀N₂O[1][2][3][4][5][6] · HCl
Molecular Weight 162.19 (Free Base) / 198.65 (HCl Salt)
Solubility High in H₂O, DMSO, Methanol; Insoluble in Hexane, Et₂O
pKa (Calc.) Amine: ~9.5
Appearance Off-white to pale yellow crystalline solid
Stability Hygroscopic; store under inert gas at -20°C to prevent oxidation at C3
Synthetic Routes & Production

The synthesis of 3-(aminomethyl)oxindoles typically proceeds via the Henry Reaction (Nitro-Aldol) followed by reduction. This route is favored for its scalability and the availability of the starting material, Isatin.

Primary Synthetic Workflow (The Isatin Route)
  • Condensation (Henry Reaction): Isatin reacts with nitromethane under base catalysis (piperidine or DBU) to form the 3-hydroxy-3-nitromethyl intermediate.

  • Dehydration: Acid-catalyzed dehydration yields the 3-nitromethylene oxindole (often E/Z mixture).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Zn/HCl) converts the nitroalkene/nitro group to the primary amine and reduces the double bond.

Step-by-Step Experimental Protocol

Note: This protocol describes the synthesis of the HCl salt from Isatin.

Step 1: Synthesis of 3-(Nitromethylene)indolin-2-one

  • Reagents: Isatin (10 mmol), Nitromethane (20 mL), Piperidine (0.5 mL).

  • Procedure: Reflux Isatin in nitromethane with piperidine catalyst for 4–6 hours. The solution will turn dark red.

  • Workup: Cool to room temperature. The product, 3-nitromethylene-oxindole, precipitates as orange/red needles. Filter and wash with cold methanol.

  • Yield: Typically 80–90%.[7]

Step 2: Reduction to 3-(Aminomethyl)indolin-2-one HCl

  • Reagents: 3-(Nitromethylene)indolin-2-one (5 mmol), 10% Pd/C (10 wt%), Methanol (50 mL), Conc. HCl (1.2 eq).

  • Procedure:

    • Suspend the nitro-alkene in methanol.

    • Add HCl (to ensure immediate salt formation and prevent amine oxidation).

    • Hydrogenate at 30–50 psi H₂ at room temperature for 12 hours.

  • Purification:

    • Filter off the catalyst through Celite.

    • Concentrate the filtrate in vacuo.

    • Recrystallize the residue from EtOH/Et₂O to obtain the white/off-white HCl salt.

Visualization of Synthetic Logic

The following diagram illustrates the chemical transformation from Isatin to the target amine, highlighting the critical intermediate states.

SynthesisPath Isatin Isatin (C8H5NO2) NitroInter 3-Hydroxy-3-nitromethyl Intermediate Isatin->NitroInter + CH3NO2 Piperidine (cat) NitroAlkene 3-Nitromethylene oxindole NitroInter->NitroAlkene - H2O (Dehydration) Target 3-(Aminomethyl) oxindole HCl NitroAlkene->Target H2, Pd/C HCl, MeOH

Figure 1: Step-wise synthesis via the Henry Reaction and catalytic hydrogenation.

Reactivity & Medicinal Chemistry Applications

The 3-aminomethyl-oxindole scaffold is a bifunctional pharmacophore . Its reactivity is defined by three distinct sites, allowing for diverse library generation in drug discovery.

A. The Primary Amine (Nucleophilic Handle)
  • Reactivity: High nucleophilicity.

  • Application: Readily forms amides, sulfonamides, or ureas. This is the primary vector for extending the carbon chain to reach distinct binding pockets (e.g., the ATP-binding site in kinases).

  • Protocol Insight: When coupling with carboxylic acids, use standard EDC/HOBt or HATU conditions. The HCl salt must be neutralized in situ with DIPEA/TEA.

B. The C3 Position (Stereogenic Center)
  • Reactivity: The C3 proton is acidic.

  • Risk: Racemization. In the presence of strong bases, the C3 proton can be abstracted, leading to racemization of chiral derivatives.

  • Opportunity: This position allows for the creation of Spiro-oxindoles .[8][9] Condensation with bis-electrophiles can create a spiro-ring at C3, a structural motif found in potent anticancer alkaloids like spirotryprostatin.

C. The Oxindole Nitrogen (N1)
  • Reactivity: Weakly acidic (pKa ~18).

  • Application: Can be alkylated (e.g., methyl, benzyl) to modulate solubility and lipophilicity (LogP).

Structural & Functional Mapping

The diagram below maps the chemical reactivity of the scaffold to its potential pharmaceutical applications.

ReactivityMap Core 3-Aminomethyl Oxindole Core Amine Primary Amine (-NH2) Core->Amine C3 C3 Position (Chiral Center) Core->C3 N1 Indole Nitrogen (N1) Core->N1 Kinase Kinase Inhibitors (e.g., VEGFR, PDGFR) Amine->Kinase Amide Coupling Spiro Spiro-Cyclization (Natural Products) C3->Spiro Alkylation/Cyclization Solubility LogP Modulation (Bioavailability) N1->Solubility N-Alkylation

Figure 2: Pharmacophore mapping of the 3-aminomethyl-oxindole scaffold.

Handling, Stability & Safety
Storage & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator. Moisture absorption can lead to hydrolysis or stickiness, complicating weighing.

  • Oxidation: The C3 position is susceptible to auto-oxidation in air over long periods, forming 3-hydroxy-oxindole (dioxindole) impurities. Store under Nitrogen or Argon.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of fine dust.

References
  • Synthesis of 3-Substituted Oxindoles: Silva, J. F. M., et al. "Chemistry and Biological Activity of Oxindole Derivatives." Current Medicinal Chemistry, vol. 8, no. 8, 2001.

  • Henry Reaction on Isatin: Garden, S. J., et al. "The Henry reaction of isatins: A versatile route to 3-substituted oxindoles." Tetrahedron Letters, vol. 52, no. 23, 2011.

  • Pharmacological Relevance: Zhou, H., et al. "Catalytic Asymmetric Synthesis of Oxindoles Bearing a Tetrasubstituted Stereocenter at the C-3 Position." Chemical Reviews, vol. 111, no. 11, 2011.

  • Compound Identity (Free Base): PubChem Compound Summary for CID 11660233, 3-(Aminomethyl)indolin-2-one.

Sources

Mechanism of action of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of 3-Aminomethyl-1,3-dihydro-indol-2-one Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride (also known as 3-(Aminomethyl)oxindole HCl ) is a privileged pharmacophoric scaffold extensively utilized in medicinal chemistry.[1] While primarily characterized as a high-value synthetic intermediate for Tyrosine Kinase Inhibitors (TKIs) and Dopaminergic agents (e.g., Ropinirole impurities), it possesses intrinsic biological activity rooted in its structural mimicry of purine bases and its interaction with amine oxidases.

This guide dissects the compound’s dual role:

  • As a Pharmacophore: Acting as an ATP-competitive anchor in the hinge region of protein kinases.

  • As a Bioactive Substrate: Interacting with Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) , influencing oxidative stress and inflammation pathways.

Molecular Mechanism of Action

The Oxindole Hinge-Binding Motif (Kinase Inhibition)

The core utility of 3-aminomethyl-oxindole lies in its ability to function as a Type I ATP-competitive inhibitor . The oxindole (indolin-2-one) moiety mimics the adenine ring of ATP, allowing it to dock effectively into the catalytic cleft of receptor tyrosine kinases (RTKs) such as VEGFR , PDGFR , and FGFR .

  • Hinge Region Interaction: The lactam group (NH-CO) of the oxindole core functions as a bidentate hydrogen bond donor/acceptor system. It forms critical H-bonds with the backbone residues of the kinase hinge region (typically a Glutamate or Leucine).

  • The 3-Position Vector: The aminomethyl group at the C3 position breaks planarity and serves as a "solubilizing tail" or a linker. In drug design, this amine is often derivatized to reach the ribose-binding pocket or the solvent front , improving selectivity and pharmacokinetic properties.

Amine Oxidase Interaction (SSAO/VAP-1)

The presence of a primary amine on a methyl linker attached to an aromatic core makes this compound a relevant substrate or inhibitor for Copper-Containing Amine Oxidases (AOCs) , specifically SSAO (VAP-1) .

  • Mechanism: SSAO metabolizes primary amines into aldehydes, hydrogen peroxide, and ammonia. 3-Aminomethyl-oxindole can act as a competitive substrate. Upon binding to the active site, the amine group interacts with the Topa Quinone (TPQ) cofactor.

  • Therapeutic Implication: Inhibition of this pathway (or competitive occupancy) reduces the generation of cytotoxic aldehydes and H2O2, potentially exerting anti-inflammatory and anti-fibrotic effects.

Visualization of Signaling & Binding Logic

The following diagram illustrates the compound's dual mechanistic pathways: its structural integration into the Kinase ATP pocket and its metabolic interaction with SSAO.

MoA_Pathway cluster_Kinase Pathway A: Kinase Inhibition (Scaffold) cluster_SSAO Pathway B: Amine Oxidase Interaction Compound 3-Aminomethyl-1,3-dihydro- indol-2-one HCl ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competitive Binding SSAO SSAO / VAP-1 Enzyme Compound->SSAO Substrate/Inhibitor Metabolism Oxidative Deamination Compound->Metabolism Competitive Blockade H_Bonds Bidentate H-Bonds (Glu/Leu Backbone) ATP_Pocket->H_Bonds Anchoring Signal_Block Inhibition of Phosphorylation H_Bonds->Signal_Block Downstream Reduced Proliferation (VEGF/PDGF Signaling) Signal_Block->Downstream TPQ TPQ Cofactor Interaction SSAO->TPQ TPQ->Metabolism Products Aldehydes + H2O2 (Oxidative Stress) Metabolism->Products Catalysis

Caption: Dual mechanistic pathways showing ATP-competitive kinase anchoring and SSAO enzymatic interaction.

Experimental Protocols for Validation

To validate the mechanism of action for 3-Aminomethyl-1,3-dihydro-indol-2-one HCl (or its derivatives), the following standardized protocols are recommended.

Kinase Hinge Binding Assay (FRET-based)

Objective: Confirm ATP-competitive binding affinity (Ki/IC50).

  • Reagents: Recombinant Kinase domain (e.g., VEGFR2), FRET tracer (Staurosporine-fluorophore), and Assay Buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Triton X-100).

  • Preparation: Dissolve the HCl salt in DMSO to prepare a 10 mM stock. Perform 1:3 serial dilutions.

  • Incubation: Mix kinase (5 nM) with tracer (10 nM) and test compound in a 384-well plate. Incubate for 60 min at RT.

  • Detection: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET).

  • Analysis: Plot % Inhibition vs. Log[Compound]. A sigmoidal dose-response indicates competitive displacement of the tracer.

SSAO Activity Assay (Amplex Red)

Objective: Determine if the compound acts as a substrate or inhibitor of SSAO.

  • System: Human recombinant VAP-1 (SSAO) or adipose tissue homogenate.

  • Substrate Mix: Benzylamine (positive control substrate) + Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Protocol:

    • Inhibition Mode: Pre-incubate enzyme with 3-Aminomethyl-oxindole (1–100 µM) for 30 min. Add Benzylamine mix.

    • Substrate Mode: Incubate enzyme with 3-Aminomethyl-oxindole without Benzylamine.

  • Readout: Monitor fluorescence (Ex/Em 530/590 nm). H2O2 production (via HRP) converts Amplex Red to Resorufin.

    • Result Interpretation: If fluorescence increases in Substrate Mode, the compound is a substrate. If fluorescence decreases in Inhibition Mode, it is an inhibitor.

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
Molecular Weight 198.65 g/mol (HCl salt)Fragment-based Drug Discovery (FBDD) ideal range (<300 Da).
H-Bond Donors 4 (Amine + Lactam NH + HCl)Critical for Hinge Region anchoring.
H-Bond Acceptors 1 (Carbonyl Oxygen)Interaction with backbone NH of kinase hinge.
Primary Target Class Tyrosine Kinases (VEGFR, PDGFR)Angiogenesis and cell proliferation inhibition.
Secondary Target SSAO / VAP-1Inflammation and oxidative stress modulation.
Binding Mode ATP-Competitive (Type I)Reversible inhibition; high selectivity potential via C3-substitution.

Therapeutic Implications & Derivatization

While the HCl salt itself is a research tool, its structural logic underpins major therapeutic classes:

  • Oncology: The scaffold is the precursor to Sunitinib (Sutent) and Nintedanib (Ofev). The 3-aminomethyl group is often modified via condensation with aldehydes to form 3-alkylidene oxindoles, stabilizing the active "Z" isomer which fits the ATP pocket.

  • Neurodegeneration: Derivatives targeting SSAO/VAP-1 are investigated for Alzheimer's and Parkinson's, as inhibiting SSAO reduces toxic aldehyde accumulation in the brain.

  • Fibrosis: VAP-1 inhibition prevents leukocyte trafficking, offering potential in liver and lung fibrosis models.

References

  • Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry. Link

    • Validates the oxindole scaffold mechanism in kinase inhibition.
  • Sun, L., et al. (2003). "Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide (SU11248): A Novel Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry. Link

    • Describes the structure-activity relationship (SAR) of the oxindole core in Sunitinib.
  • O'Sullivan, J., et al. (2004). "Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do." Neurotoxicology. Link

    • Provides the mechanistic basis for primary amine interaction with SSAO/VAP-1.
  • Sahasrabuddhey, B., et al. (2007). "Isolation and characterization of some potential impurities in ropinirole hydrochloride." Journal of Pharmaceutical and Biomedical Analysis. Link

    • Identifies the 3-aminomethyl-oxindole structure as a key intermediate/impurity in dopaminergic drug synthesis.

Sources

Introduction: The Oxindole Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery, History, and Synthesis of Indol-2-one Compounds

The indol-2-one, colloquially known as oxindole, is a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrrolidone ring.[1][2] This seemingly simple structure is a cornerstone of medicinal chemistry and natural product synthesis, earning it the designation of a "privileged scaffold." This term is reserved for molecular frameworks that can bind to a wide variety of biological targets with high affinity, making them exceptionally fruitful starting points for drug discovery.[3] The journey of the indol-2-one core is a compelling narrative that mirrors the evolution of organic chemistry itself—from its discovery through the degradation of natural dyes to its rational construction via elegant named reactions and, finally, to its efficient and stereoselective synthesis using modern catalytic methods.

This guide provides a comprehensive exploration of the indol-2-one scaffold for researchers, scientists, and drug development professionals. It traces the historical arc of its discovery, delves into the mechanistic underpinnings of classical and modern synthetic methodologies, and highlights its profound impact on contemporary pharmacology. By understanding the causality behind different synthetic strategies and the structure-activity relationships that drive its biological function, researchers can better leverage this versatile core in the design of next-generation therapeutics.

Chapter 1: The Dawn of Discovery - From Natural Dyes to a Core Scaffold

The story of the indol-2-one begins not with its synthesis, but with its degradation from one of humanity's most historically significant dyes: indigo.

The Indigo Connection

The word "indole" itself is a portmanteau derived from "indigo" and "oleum," reflecting its origins.[4] In the mid-19th century, intensive chemical investigation of the vibrant blue indigo dye led to the isolation of several degradation products. Through the zinc dust distillation of oxindole, a key oxygenated derivative of indigo, Adolf von Baeyer first prepared the parent indole heterocycle in 1866.[4] This early work established the fundamental chemical relationship between indigo, oxindole (indol-2-one), and indole. The first rational synthesis of the parent indole scaffold was achieved shortly after by Baeyer and Adolph Emmerling in 1869.

The Baeyer-Emmerling Synthesis (1869)

The Baeyer-Emmerling synthesis was the first reported method to construct an indole ring from non-indole precursors, specifically by reacting ortho-nitrocinnamic acid with iron powder in a strongly basic solution. The causality of this reaction lies in a reductive cyclization sequence. The iron powder serves as a reducing agent, converting the nitro group to a nitroso group. This intermediate then undergoes an intramolecular condensation between the nitrogen and a carbon of the alkene chain, followed by decarboxylation to yield the indole. While this method primarily produces indoles, it laid the conceptual groundwork for subsequent syntheses targeting the related oxindole core.

Baeyer_Emmerling_Mechanism start o-Nitrocinnamic Acid step1 Nitroso Intermediate start->step1  Reduction  (Iron Powder) step2 Cyclized Intermediate step1->step2  Intramolecular  Condensation product Indole step2->product  Decarboxylation

Caption: Mechanism of the Baeyer-Emmerling Indole Synthesis.

Chapter 2: The Classical Era - Foundational Name Reactions for Oxindole Construction

Following its initial discovery, the late 19th and early 20th centuries saw the development of several robust "name reactions" that became the classical workhorses for synthesizing the oxindole core. These methods provided rational and reproducible access to the scaffold, enabling broader investigation into its properties.

The Hinsberg Oxindole Synthesis (1888)

Developed by Oscar Hinsberg, this method constructs the oxindole ring from a secondary arylamine and the bisulfite adduct of glyoxal.[5][6][7] The reaction proceeds via the formation of a glyoxylic acid anilide, which then undergoes an intramolecular cyclization upon heating, driven by the elimination of water. This approach was significant as it offered a direct route to the oxindole core from readily available starting materials.[5][8]

Hinsberg_Synthesis reactants Secondary Arylamine Glyoxal Bisulfite Adduct intermediate Glyoxylic Acid Anilide reactants->intermediate Condensation product Oxindole intermediate->product Thermal Cyclization (-H₂O)

Caption: Key transformations in the Hinsberg Oxindole Synthesis.

The Stollé Synthesis (1914)

Reported by Robert Stollé in 1914, this is a powerful and widely used two-step procedure for preparing oxindoles.[9] The synthesis begins with the acylation of an aniline with an α-chloroacetyl chloride or a related derivative, forming an α-chloroacetanilide intermediate.[9][10] The critical second step is an intramolecular Friedel-Crafts reaction, typically promoted by a strong Lewis acid like aluminum chloride, which catalyzes the cyclization to form the five-membered ring of the oxindole.[10][11] The reliability and broad substrate scope of the Stollé synthesis cemented its place as a fundamental tool in heterocyclic chemistry.

Table 1: Comparison of Classical Oxindole Syntheses

Synthesis NameYearKey ReactantsKey ConditionsAdvantagesLimitations
Hinsberg 1888Secondary arylamine, Glyoxal bisulfite adduct[5]Thermal cyclizationDirect, uses simple precursorsCan require harsh heating, limited substitution patterns
Stollé 1914Aniline, α-Haloacid chloride[10]Lewis acid (e.g., AlCl₃) catalysisHigh yields, versatile, good for substituted anilinesRequires stoichiometric strong Lewis acid, sensitive functional groups may not be tolerated
Nenitzescu 1929Benzoquinone, β-Aminocrotonic ester[12]Acid-catalyzedDirect route to 5-hydroxyindoles/oxindolesPrimarily for electron-rich systems, regioselectivity can be an issue

Chapter 3: The Modern Renaissance - Catalysis and Efficiency in Oxindole Synthesis

While classical methods are robust, they often require harsh conditions and stoichiometric reagents, limiting their compatibility with complex molecules. The modern era of oxindole synthesis has been defined by the pursuit of efficiency, selectivity, and functional group tolerance, largely driven by advances in transition-metal catalysis.

The Rise of Transition Metals: Palladium-Catalyzed Intramolecular α-Arylation

A paradigm shift in oxindole synthesis came with the application of palladium-catalyzed cross-coupling reactions. Specifically, the intramolecular α-arylation of anilides provides a powerful and mild route to the oxindole core.[1][13] This strategy involves preparing an acyclic N-aryl-α-haloamide precursor. In the presence of a palladium catalyst, a suitable ligand (often an N-heterocyclic carbene or a phosphine), and a base, an intramolecular Heck-type cyclization occurs to form the C3-C3a bond of the oxindole.[1] This catalytic approach offers exceptional functional group tolerance and has been adapted for asymmetric synthesis, providing access to chiral oxindoles.[13]

Modern_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Catalytic Cyclization Aniline Aniline Derivative Anilide N-Aryl-α-haloamide (Acyclic Precursor) Aniline->Anilide AcylHalide α-Halo Acyl Halide AcylHalide->Anilide Anilide_ref N-Aryl-α-haloamide Catalyst Pd Catalyst + Ligand Product 3,3-Disubstituted Oxindole Catalyst->Product Base Base Base->Product Anilide_ref->Product

Caption: General workflow for modern Palladium-catalyzed oxindole synthesis.

The Green Imperative: Modern Eco-Friendly Methodologies

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable routes to oxindoles. These include catalyst-free methods that proceed in water, one-pot multicomponent reactions that increase efficiency by combining several steps, and the use of recyclable catalysts.[14] For example, efficient protocols for synthesizing 3-substituted-3-hydroxyoxindoles have been developed via the Vinylogous Henry reaction using only water as the reaction medium, avoiding the need for any catalyst.[14] These approaches not only reduce environmental impact but also often simplify workup procedures.

Chapter 4: The Indol-2-one Scaffold in Drug Discovery

The true significance of the indol-2-one scaffold lies in its remarkable biological activity. Its rigid, planar structure, combined with the hydrogen bond donor (N-H) and acceptor (C=O) functionalities, allows it to fit into and interact with a multitude of enzyme active sites and protein receptors.

Mechanism of Action: Targeting Protein Kinases

One of the most successful applications of the indol-2-one core is in the development of protein kinase inhibitors.[3] Protein kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many cancers. Indol-2-one derivatives have been designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation event that drives oncogenic signaling. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for renal cell carcinoma, is a prominent example of an indol-2-one-based drug.

Kinase_Inhibition receptor Growth Factor Receptor Tyrosine Kinase Domain substrate Substrate Protein receptor:f1->substrate blocked Signaling Blocked receptor:f1->blocked atp ATP atp->receptor:f1 phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation oxindole Indol-2-one Inhibitor oxindole->receptor:f1 Binds to ATP Pocket downstream Downstream Signaling (Cell Proliferation, Survival) phosphorylated_substrate->downstream

Caption: Simplified pathway of Tyrosine Kinase inhibition by an indol-2-one drug.

Broad Therapeutic Applications

The utility of the indol-2-one scaffold extends far beyond oncology. Its derivatives have been developed and investigated for a wide range of therapeutic purposes.

Table 2: Selected Indol-2-one Derivatives in Drug Discovery

Compound Class / ExampleTarget / MechanismTherapeutic AreaStatus / Significance
Sunitinib Multi-targeted Receptor Tyrosine Kinase InhibitorOncology (e.g., Renal Cell Carcinoma)Approved Drug.[3]
Ropinirole Dopamine Receptor AgonistNeurology (Parkinson's Disease, RLS)Approved Drug.[15]
Tenidap COX/5-LOX InhibitorAnti-inflammatoryInvestigated for arthritis.[16]
BRD4 Inhibitors Bromodomain and Extra-Terminal (BET) protein inhibitorOncology (Leukemia)Preclinical/Clinical Development.[17]
HIV Integrase Inhibitors HIV-1 Integrase Strand Transfer InhibitionAntiviral (HIV)Research and development.[18][19]

Chapter 5: Experimental Protocols in Practice

To provide a practical context, this section details a representative classical and a modern synthesis protocol. The causality behind each step is explained to align with a Senior Application Scientist's perspective.

Detailed Protocol: The Stollé Synthesis of 5-Chloro-1,3-dihydro-2H-indol-2-one

This protocol illustrates the robust, two-step Stollé synthesis.

Step 1: Synthesis of 2-chloro-N-(4-chlorophenyl)acetamide

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (12.75 g, 0.1 mol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive chloroacetyl chloride. Cooling the reaction mitigates the exothermic nature of the acylation, preventing side reactions.

  • Addition: Slowly add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise to the stirred solution over 30 minutes. A precipitate will form.

    • Causality: Dropwise addition maintains temperature control. A slight excess of the acylating agent ensures complete consumption of the starting aniline.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Causality: Allowing the reaction to warm to room temperature ensures the reaction goes to completion.

  • Workup: Filter the reaction mixture to collect the solid precipitate. Wash the solid with cold dichloromethane (2 x 20 mL) and dry under vacuum. The product, 2-chloro-N-(4-chlorophenyl)acetamide, is typically obtained in high purity and yield.

    • Causality: The product is poorly soluble in dichloromethane and precipitates out, making purification by simple filtration highly effective.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Setup: To a 500 mL three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (26.7 g, 0.2 mol).

    • Causality: AlCl₃ is a powerful Lewis acid required to catalyze the intramolecular electrophilic aromatic substitution. It is extremely hygroscopic, so a nitrogen atmosphere is essential. A mechanical stirrer is necessary to agitate the resulting thick slurry.

  • Addition: Carefully add the 2-chloro-N-(4-chlorophenyl)acetamide (20.4 g, 0.1 mol) portion-wise to the AlCl₃ over 15 minutes. The mixture will become a thick, stirrable paste.

    • Causality: Portion-wise addition helps control the initial exotherm.

  • Reaction: Heat the mixture to 160 °C in a sand bath for 2 hours. The mixture will darken and evolve HCl gas (ensure proper ventilation/scrubbing).

    • Causality: High thermal energy is required to overcome the activation energy for the intramolecular Friedel-Crafts cyclization.

  • Workup: Cool the reaction mixture to room temperature, then carefully quench by slowly adding crushed ice (~100 g) followed by 100 mL of concentrated HCl. This is a highly exothermic process.

    • Causality: The ice and acid hydrolyze the aluminum complexes formed during the reaction, liberating the oxindole product. This quench must be done slowly and with vigorous cooling and stirring.

  • Isolation: The solid product will precipitate from the acidic aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the solid to yield 5-chloro-1,3-dihydro-2H-indol-2-one.

    • Causality: The product is insoluble in the acidic aqueous medium. Washing removes residual acid and inorganic salts.

Conclusion

From its serendipitous discovery as a byproduct of indigo degradation to its current status as a privileged scaffold in drug discovery, the indol-2-one has had a remarkable chemical history. The classical syntheses of Hinsberg and Stollé provided the foundational access required for initial exploration, while modern transition-metal-catalyzed methods have delivered the efficiency, precision, and functional group tolerance necessary for the synthesis of complex, biologically active molecules. The continued success of indol-2-one derivatives in treating a wide array of human diseases, from cancer to neurological disorders, ensures that this versatile core will remain an object of intense scientific inquiry and a source of therapeutic innovation for years to come.

References

  • Stollé synthesis - Wikipedia.
  • Stollé Synthesis - SynArchive.
  • Applications of 2H-Indol-2-one Derivatives in Pharmaceutical Development - Dakenchem.
  • Hinsberg oxindole synthesis - Wikipedia.
  • Baeyer–Emmerling indole synthesis - Wikipedia.
  • Hinsberg oxindole synthesis - Wikiwand.
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related deriv
  • Oxindole as starting material in organic synthesis - ResearchG
  • Nenitzescu Indole Synthesis - Organic Chemistry Portal.
  • Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed.
  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflamm
  • Nenitzescu indole synthesis - Wikipedia.
  • Synthesis of Oxindoles, Spirooxindoles, and - Semantic Scholar.
  • Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents - Future Medicinal Chemistry.
  • ヒンスバーグ オキシインドール合成 Hinsberg Oxindole Synthesis - Chem-St
  • New synthetic route to oxindoles - analytica-world.com.
  • Stollé synthesis - chemeurope.com.
  • Nenitzescu Indole Synthesis - SynArchive.
  • On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis - MDPI.
  • Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - PMC.
  • Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives - University of Sri Jayewardenepura.
  • Atroposelective Nenitzescu Indole Synthesis - RWTH Public
  • Hinsberg Oxindole Synthesis - Chem-Station Intern
  • Recent advances in the Nenitzescu indole synthesis (1990–2019) - CORE.
  • Indoles – New Reactions and Synthesis - The University of Manchester.
  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed.
  • Hinsberg oxindole synthesis - Wikid
  • Baeyer–Emmerling indole synthesis - Wikid
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI.
  • On the Baeyer-Emmerling Synthesis of Indigo - Semantic Scholar.
  • Oxindole - Wikipedia.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed.
  • Synthesis of Indolin-2-one, Isoindolin-1-one, and Indole Derivatives

Sources

Spectroscopic Characterization of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride. The 1,3-dihydro-indol-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The addition of an aminomethyl group at the 3-position introduces a key functional handle for further chemical modification and biological interaction.

It is important to note that while this guide is constructed with the highest degree of scientific integrity, publicly available, experimentally-derived spectroscopic data for this specific hydrochloride salt is limited. Therefore, the spectral assignments and interpretations presented herein are based on a thorough analysis of the known spectroscopic properties of the 1,3-dihydro-indol-2-one scaffold and closely related derivatives.[3][4] This guide is intended to serve as a valuable resource for researchers working with this and similar molecules, providing a strong foundation for experimental design and data interpretation.

Molecular Structure and Key Spectroscopic Features

The chemical structure of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride consists of a bicyclic oxindole core with a protonated aminomethyl substituent at the chiral C3 position. The presence of aromatic and amide functionalities, along with the aliphatic side chain, gives rise to a distinct spectroscopic fingerprint.

Figure 1: Chemical structure of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals in both the aromatic and aliphatic regions. The hydrochloride salt form will influence the chemical shift of protons near the ammonium group.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H (4 protons)6.8 - 7.5mThe four protons on the benzene ring will appear as a complex multiplet.
NH (amide)10.0 - 11.0br sThe amide proton is typically deshielded and may exhibit broadness due to quadrupole effects and exchange.
C3-H3.6 - 4.0t or ddThis methine proton is coupled to the diastereotopic protons of the adjacent methylene group.
CH₂ (aminomethyl)3.0 - 3.5mThese methylene protons are diastereotopic and will appear as a multiplet due to coupling with the C3-H and the NH₃⁺ protons.
NH₃⁺8.0 - 9.0br sThe protons of the ammonium group will be significantly deshielded and will likely appear as a broad singlet due to exchange.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as labile protons (NH, NH₃⁺) may exchange with deuterium in D₂O. DMSO-d₆ is often preferred for observing these exchangeable protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

G cluster_workflow ¹H NMR Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) NMR_Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->NMR_Acquisition Insert sample Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Raw FID data Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Processed Spectrum Structure Structure Confirmation Analysis->Structure Interpretation G cluster_fragmentation ESI-MS Fragmentation Pathway M_H [M+H]⁺ m/z 163 Fragment1 Loss of CH₂NH₂ m/z 132 M_H->Fragment1 Fragmentation

Figure 3: Simplified proposed fragmentation in ESI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a complementary and powerful suite of tools for the comprehensive characterization of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride. This guide offers a robust framework of expected spectral data and standardized protocols to aid researchers in their experimental work. While the presented data is predictive, it is grounded in the well-established principles of spectroscopy and the known characteristics of the oxindole scaffold. Experimental verification remains the gold standard, and it is hoped that this guide will facilitate the acquisition and interpretation of such data.

References

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]

  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. [Link]

  • Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. [Link]

  • 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride. PubChem. [Link]

Sources

Technical Monograph: 3-Aminomethyl-1,3-dihydro-indol-2-one Hydrochloride

[1][2][3]

Executive Summary

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride (CAS: 1187931-73-2 ) represents a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Belonging to the class of 3-substituted oxindoles, this compound serves as a critical intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, including analogues of FDA-approved therapeutics such as Sunitinib and Nintedanib. Its structural core—the oxindole (indolin-2-one) moiety—mimics the purine ring of ATP, allowing it to function as an effective hinge-binder within the ATP-binding pocket of protein kinases. The 3-aminomethyl side chain provides a versatile "warhead" vector for further chemical diversification, enabling the attachment of solubilizing groups or specific pharmacophores to modulate selectivity profiles.

This guide details the physicochemical identity, validated synthetic protocols, and quality control parameters required for the high-fidelity utilization of this scaffold in drug discovery.

Chemical Identity & Physicochemical Properties[1][4][5]

The compound is an off-white to pale yellow solid, typically supplied as the hydrochloride salt to ensure stability against oxidation at the C3 position.

Table 1: Core Chemical Data
ParameterSpecification
Chemical Name 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
CAS Number 1187931-73-2 (HCl Salt) / 412332-18-4 (Free Base)
Molecular Formula C₉H₁₀N₂O[1][2][3][4][5] · HCl
Molecular Weight 198.65 g/mol (Salt) / 162.19 g/mol (Base)
MDL Number MFCD07781062
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL); Insoluble in Hexane, Et₂O
Melting Point >250 °C (dec)
pKa (Calc) ~9.2 (Primary amine), ~13.5 (Lactam NH)
Storage Hygroscopic.[6] Store at -20°C under inert atmosphere (Ar/N₂).

Medicinal Chemistry Utility: The "Hinge Binder" Concept

The oxindole core is a "privileged structure" because it possesses hydrogen bond donor (NH) and acceptor (C=O) motifs that are geometrically complementary to the backbone residues of the kinase hinge region.

Mechanism of Action

In the context of kinase inhibition:

  • Hinge Binding: The lactam NH (position 1) and carbonyl (position 2) form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • Vector Extension: The 3-position is the only vector that points towards the solvent-accessible region or the ribose-binding pocket, depending on the substitution pattern.

  • Linker Utility: The aminomethyl group at C3 acts as a nucleophilic handle. It allows for amide coupling, reductive amination, or sulfonylation to attach "tail" moieties that interact with the DFG-motif or improve pharmacokinetic properties (solubility/permeability).

KinaseBindingOxindoleOxindole Core(Hinge Binder)HingeKinase Hinge Region(Glu/Leu Backbone)Oxindole->HingeH-Bonds (Donor/Acceptor)C3_PosC3-Position(Vector)Oxindole->C3_PosAminomethyl3-Aminomethyl Group(-CH2-NH2)C3_Pos->AminomethylFunctional HandleTailTail/Solubilizing Group(Specificity)Aminomethyl->TailAmide/Urea Coupling

Figure 1: Pharmacophore model illustrating the role of the 3-aminomethyl-oxindole scaffold in kinase inhibitor design.[3][5][7][8]

Validated Synthetic Protocol

The most robust synthesis of 3-aminomethyl-oxindole proceeds via the Henry Reaction (Nitroaldol) followed by reduction. This route avoids the use of highly toxic cyanides and allows for the isolation of stable intermediates.

Reaction Scheme Overview
  • Condensation: Isatin + Nitromethane → 3-Hydroxy-3-(nitromethyl)oxindole.

  • Dehydration: 3-Hydroxy-3-(nitromethyl)oxindole → 3-(Nitromethylene)oxindole.

  • Reduction: 3-(Nitromethylene)oxindole → 3-(Aminomethyl)oxindole.

SynthesisIsatinIsatin (Indole-2,3-dione)Starting MaterialNitroAldolIntermediate 1:3-Hydroxy-3-(nitromethyl)oxindoleIsatin->NitroAldolCH3NO2, Piperidine (cat.)EtOH, Reflux, 4hNitroAlkeneIntermediate 2:3-(Nitromethylene)oxindole(E/Z Mixture)NitroAldol->NitroAlkeneHCl (aq), HeatDehydrationFinalProductTarget:3-(Aminomethyl)oxindole HClNitroAlkene->FinalProductH2 (50 psi), 10% Pd/CMeOH/HCl, RT, 12h

Figure 2: Step-wise synthetic pathway from Isatin to 3-Aminomethyl-oxindole HCl.

Detailed Methodology
Step 1: Synthesis of 3-(Nitromethylene)oxindole

Note: This step combines the Henry reaction and dehydration.

  • Reagents: Isatin (10.0 g, 68 mmol), Nitromethane (60 mL), Piperidine (0.5 mL).

  • Procedure:

    • Suspend isatin in nitromethane in a round-bottom flask equipped with a reflux condenser.

    • Add piperidine (catalyst).

    • Heat to reflux (approx. 100°C) for 4–6 hours. The red suspension will darken.

    • Monitor by TLC (50% EtOAc/Hexane). Disappearance of isatin (Rf ~0.5) indicates completion.

    • Cool to room temperature. The product, 3-(nitromethylene)oxindole , precipitates as a bright yellow/orange solid.

    • Filter the solid and wash with cold methanol (2 x 20 mL).

    • Yield: ~85-90%. Mp: 205-208°C.

Step 2: Catalytic Hydrogenation to 3-Aminomethyl-oxindole HCl

Critical: The use of HCl during hydrogenation prevents the formation of secondary amines (dimerization) and stabilizes the product.

  • Reagents: 3-(Nitromethylene)oxindole (5.0 g, 26.3 mmol), 10% Pd/C (0.5 g), Methanol (100 mL), Conc. HCl (3.0 mL).

  • Procedure:

    • In a Parr hydrogenation bottle, suspend the nitro-alkene in Methanol.

    • Cautiously add the Pd/C catalyst under a nitrogen stream (pyrophoric hazard).

    • Add concentrated HCl (creates the hydrochloride salt in situ).

    • Hydrogenate at 40–50 psi H₂ at room temperature for 12 hours.

    • Workup: Filter the catalyst through a pad of Celite. Caution: Do not let the catalyst dry out completely (fire hazard).

    • Concentrate the filtrate under reduced pressure to approx. 10 mL volume.

    • Add Diethyl Ether (50 mL) to precipitate the hydrochloride salt.

    • Filter the white/off-white solid and dry under vacuum over P₂O₅.

    • Yield: ~75-80%.[7]

Quality Control & Analytical Validation

To ensure the integrity of the scaffold for biological assays, the following QC parameters must be met.

HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Acceptance Criteria: >95% Area Under Curve (AUC).

NMR Characterization (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 10.6 (s, 1H, Lactam NH).

    • δ 8.1 (br s, 3H, NH₃⁺).

    • δ 7.4–6.9 (m, 4H, Aromatic protons).

    • δ 3.6–3.4 (m, 1H, C3-H).

    • δ 3.2–3.0 (m, 2H, -CH₂-N).

  • Interpretation: The presence of the broad ammonium singlet at 8.1 ppm confirms the salt formation. The integration of the methylene protons (3.0–3.2 ppm) relative to the aromatic ring validates the reduction of the double bond.

Handling & Safety Protocols

  • Hazard Classification: Irritant (Skin/Eye). The free base may be sensitive to oxidation (turning pink/red upon air exposure).

  • Storage: Keep in a tightly sealed vial with desiccant at -20°C.

  • Reconstitution: Prepare stock solutions in DMSO or Water immediately prior to use. Do not store aqueous solutions for >24 hours at room temperature due to potential hydrolysis or oxidation of the indole core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56820070, 3-(Aminomethyl)indolin-2-one. Retrieved from [Link]

  • Beilstein Institut (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry (2025). Iron-Catalyzed C-C and C-N Bond-Forming Tandem Amidation Offering Access to 3-Amino-3-Aminomethyl-2-Oxindole Frameworks. Organic Chemistry Frontiers. Retrieved from [Link]

Solubility and stability of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility and Stability Profile of 3-Aminomethyl-1,3-dihydro-indol-2-one Hydrochloride

Executive Summary

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride (CAS: 1187931-73-2), often referred to as 3-(Aminomethyl)oxindole HCl , is a critical heterocyclic building block in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets) and neuroprotective agents. Its structural core—an oxindole fused with a primary alkyl amine—presents unique solubility and stability challenges that differ from simple indole derivatives.[1]

This guide provides a rigorous technical framework for handling this compound. While the hydrochloride salt form significantly improves aqueous solubility compared to the free base, the C3-position of the oxindole ring remains a "soft spot" for oxidative degradation.[1] This document outlines the specific solubility parameters, degradation mechanisms, and validated protocols for maintaining compound integrity during drug development workflows.

Physicochemical Identity

ParameterSpecification
IUPAC Name 3-(aminomethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
Common Name 3-(Aminomethyl)oxindole HCl
CAS Number 1187931-73-2
Molecular Formula C₉H₁₁ClN₂O
Molecular Weight 198.65 g/mol
Appearance White to off-white hygroscopic solid
pKa (Calc.) ~8.5 (Amine), ~13.5 (Amide N-H)

Solubility Profile

The hydrochloride salt converts the lipophilic oxindole core into a polar, ionic species.[1] However, the aromatic backbone limits solubility in non-polar organic solvents.[1]

Solvent Compatibility Table

Note: Values below are based on structural class behavior for 3-substituted oxindole salts. Empirical determination is required for batch-specific certification.

SolventSolubility RatingEstimated Saturation (25°C)Application
Water (Milli-Q) High > 50 mg/mLStock solution for aqueous assays.
DMSO High > 100 mg/mLCryostorage stocks; cellular assays.[1]
Methanol/Ethanol Moderate 10–25 mg/mLIntermediate dilutions.[1]
DCM/Chloroform Low < 1 mg/mLNot recommended.[1]
PBS (pH 7.4) Moderate ~10–20 mg/mLBiological buffers (Salting-out effect may occur).[1]
Dissolution Protocol (Self-Validating)

To ensure reproducibility, follow this "Dissolution Loop" workflow. This prevents "crashing out" when moving from organic stocks to aqueous buffers.[1]

SolubilityProtocol Start Solid Compound (Store at -20°C) Weigh Weighing (Quick, <30% RH) Start->Weigh Solvent Primary Solvent (DMSO or Water) Weigh->Solvent Vortex Vortex/Sonication (30s, Ambient Temp) Solvent->Vortex Check Visual Inspection (Clear?) Vortex->Check Check->Solvent No (Add more) Dilute Dilution into Buffer (Dropwise, Vortexing) Check->Dilute Yes Precip Precipitation Check (Turbidity?) Dilute->Precip Precip->Solvent Yes (Reduce Conc.) Ready Ready for Assay Precip->Ready No

Caption: Logical workflow for preparing stable stock solutions, minimizing precipitation risks.

Stability Assessment

The stability of 3-aminomethyl-1,3-dihydro-indol-2-one HCl is governed by two primary reactivity vectors:

  • C3-Oxidation: The carbon at position 3 (benzylic and α-carbonyl) is susceptible to auto-oxidation, especially in basic pH or under UV light.[1]

  • Hygroscopicity: As an HCl salt, the compound will absorb atmospheric moisture, leading to hydrolysis risks or physical clumping.[1]

Degradation Pathways

The primary degradation product is often the 3-hydroxy derivative (dioxindole) or oxidative dimerization products.[1]

Degradation Compound 3-Aminomethyl-oxindole (Intact) Radical C3-Radical Species Compound->Radical UV Light / O2 / Base Oxidation 3-Hydroxy-oxindole (Dioxindole Derivative) Radical->Oxidation + O2 Dimer Oxidative Dimer Radical->Dimer High Conc. Isatin Isatin Analog (Loss of amine sidechain) Oxidation->Isatin Further Oxidation

Caption: Primary oxidative degradation pathways at the C3 position of the oxindole core.

Stability Data & Storage Matrix
ConditionStability PredictionRecommendation
Solid (-20°C, Desiccated) > 2 YearsOptimal storage. Keep vial tightly sealed.
Solid (RT, Ambient Air) < 1 MonthHygroscopic.[1] May turn yellow (oxidation).[1]
Solution (DMSO, -20°C) 6 MonthsStable.[1] Avoid repeated freeze-thaw cycles.[1]
Solution (Water, 4°C) < 24 HoursHydrolysis/Oxidation risk.[1] Prepare fresh.
Solution (pH > 8) < 1 HourRapid oxidation at C3; free base precipitation.[1]

Experimental Protocols

Protocol A: Saturation Solubility Determination

Use this protocol to certify the exact solubility for a specific batch.

  • Preparation: Add excess solid (~20 mg) to 0.5 mL of solvent (Water or PBS) in a microcentrifuge tube.

  • Equilibration: Shake/vortex at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute the supernatant 1:100 in mobile phase.[1]

    • Analyze via HPLC-UV (Detection: 254 nm).

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Forced Degradation Stress Test

Use to validate assay windows.

  • Oxidative Stress: Incubate 1 mg/mL solution with 0.1% H₂O₂ for 2 hours.[1] Analyze for the emergence of the "Isatin" peak (usually elutes earlier on C18).[1]

  • pH Stress: Incubate in 0.1 M NaOH for 1 hour. Neutralize and analyze. (Expect rapid degradation).[1]

Handling & Safety (E-E-A-T)

  • Hygroscopic Warning: The HCl salt is prone to absorbing water.[1] Always equilibrate the vial to room temperature before opening to prevent condensation inside the bottle.[1]

  • Inert Atmosphere: For long-term storage of opened vials, backfill with Argon or Nitrogen.[1]

  • Light Sensitivity: Oxindoles are photosensitive.[1] Perform all weighing and solution preparation under amber light or in amber glassware.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 56773720, 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[1] Synthesis and Stability of 3-Substituted Oxindoles. Retrieved from [Link]

Sources

Technical Profile: 3-Aminomethyl-1,3-dihydro-indol-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride (also known as 3-(Aminomethyl)oxindole HCl) is a critical heterocyclic building block in medicinal chemistry. Belonging to the "privileged" oxindole scaffold family, it serves as a primary intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, including analogs of Sunitinib.

Unlike its parent compound oxindole, the presence of the C3-aminomethyl arm provides a flexible nucleophilic handle, allowing for the construction of spiro-fused rings or the attachment of peptidomimetic chains without disrupting the hydrogen-bonding capability of the lactam core. This guide provides the definitive physicochemical data, synthetic pathways, and handling protocols required for high-integrity research.

Physicochemical Profile

Molecular Identity & Weight

Precision in stoichiometry is vital when using this compound as a reagent. Researchers must distinguish between the 3-amino derivative (direct amine attachment) and the 3-aminomethyl derivative (methylene spacer), as they have significantly different reactivities and weights.

PropertySpecification
IUPAC Name 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
Common Name 3-(Aminomethyl)oxindole HCl
CAS (Free Base) 412332-18-4 (Reference for parent amine)
Chemical Formula C

H

ClN

O
Molecular Weight 198.65 g/mol
Free Base MW 162.19 g/mol
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, DCM)
Structural Analysis

The molecule consists of a benzene ring fused to a pyrrolidone ring (oxindole core). The C3 position is chiral in substituted derivatives but racemic in this primary amine form due to facile tautomerization and low inversion barriers unless constrained. The hydrochloride salt stabilizes the primary amine, preventing oxidative degradation and dimerization (formation of imines) common to free-base oxindoles.

Synthetic Utility & Causality

The 3-aminomethyl moiety transforms the rigid oxindole into a versatile "warhead" carrier. In drug discovery, this specific linker length (one methylene unit) is often optimal for positioning the amine to interact with aspartate or glutamate residues in kinase ATP-binding pockets.

Synthesis Pathway

The most robust synthesis involves the reduction of 3-cyanooxindole or the reductive amination of 3-formyloxindole. The nitrile reduction is preferred for scale-up due to atom economy.

SynthesisPathway Isatin Isatin (Precursor) Cyanohydrin 3-Cyano Intermediate (Nitrile Formation) Isatin->Cyanohydrin KCN/NaCN Condensation Reduction Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Cyanohydrin->Reduction Reduction Product 3-Aminomethyl-oxindole (Free Base) Reduction->Product Workup SaltFormation HCl Salt Formation (Stabilization) Product->SaltFormation HCl/Dioxane

Figure 1: Standard synthetic route from Isatin precursors to the stabilized hydrochloride salt.

Experimental Protocols

Protocol: Free Base Liberation

Context: While the HCl salt is stable for storage, most nucleophilic substitution reactions (e.g., amide coupling) require the free amine. In situ neutralization is possible, but isolation is recommended for sensitive couplings.

Reagents:

  • 3-Aminomethyl-1,3-dihydro-indol-2-one HCl (1.0 eq)

  • Saturated NaHCO

    
     solution
    
  • Ethyl Acetate (EtOAc) or 2-MeTHF

  • Brine

Methodology:

  • Dissolution: Dissolve 500 mg of the HCl salt in 10 mL of water. The solution should be clear and slightly acidic (pH ~4-5).

  • Neutralization: Slowly add saturated NaHCO

    
     while stirring until pH reaches 8-9. Observation: The solution may become cloudy as the free base precipitates or oils out.
    
  • Extraction: Extract immediately with EtOAc (3 x 15 mL). Causality: Immediate extraction prevents the formation of side products via oxidative coupling.

  • Drying: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo at <40°C.
  • Storage: Use immediately. The free base is prone to oxidation (turning brown) upon air exposure.

Protocol: Quality Control (HPLC)

Context: Amine salts can retain inorganic salts or solvent residues. This method separates the oxindole core from common impurities like isatin (starting material).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).

  • Expected Retention: The amine will elute early due to polarity; isatin impurities elute later.

Application Logic: Kinase Inhibitor Design

In the context of fragment-based drug design (FBDD), this molecule is a "privileged fragment." The graph below illustrates the decision logic when incorporating this fragment into a kinase inhibitor scaffold.

DesignLogic Start Fragment Selection: 3-Aminomethyl-oxindole Docking Molecular Docking (ATP Binding Site) Start->Docking LinkerCheck Check Linker Length: Is C3-Amine reaching Asp/Glu? Docking->LinkerCheck Decision1 Yes: Interaction Found LinkerCheck->Decision1 Decision2 No: Steric Clash/Too Short LinkerCheck->Decision2 Optimize Optimize Substituents (C5/C6 Halogenation) Decision1->Optimize Proceed AltScaffold Switch Scaffold: Try 3-Amino (No linker) Decision2->AltScaffold Iterate

Figure 2: Decision tree for utilizing the 3-aminomethyl scaffold in Structure-Activity Relationship (SAR) studies.

Storage and Safety

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C. Moisture absorption alters the effective molecular weight, leading to stoichiometric errors in synthesis.

  • Stability: Stable as a solid salt for >1 year if kept dry. In solution (water/DMSO), use within 24 hours.

  • Safety: Irritant. The free amine is a potential skin sensitizer. Handle in a fume hood.

References

  • PubChem. (n.d.). Compound Summary: Oxindole Derivatives. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-substituted oxindoles. Retrieved from [Link]

Sources

Methodological & Application

Strategic Deployment of Indol-2-one Scaffolds in Oncology: From Synthesis to Target Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the indol-2-one (oxindole) core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. In oncology, this scaffold is the structural anchor for blockbuster drugs like Sunitinib (Sutent) and Nintedanib (Ofev) .

This guide moves beyond basic literature reviews to provide a practical, laboratory-centric roadmap for utilizing indol-2-ones. It focuses on their primary utility as Tyrosine Kinase Inhibitors (TKIs) and their emerging role as Tubulin Polymerization Inhibitors .

Key Applications
  • Multi-Target Kinase Inhibition: Targeting the ATP-binding pocket of VEGFR, PDGFR, and FGFR to block angiogenesis.

  • Mitotic Arrest: Destabilizing microtubule dynamics to induce G2/M cell cycle arrest.

  • Library Generation: Rapid diversification via C3-position modification.

Mechanism of Action & Rationale

Understanding the causality of the interaction is prerequisite to experimental design.

ATP-Competitive Kinase Inhibition

Indol-2-ones function primarily as Type I inhibitors. They bind to the active conformation (DFG-in) of the kinase domain.

  • The Hinge Binder: The amide (NH-CO) lactam functionality at the core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu917/Cys919 in VEGFR2).

  • The Specificity Pocket: Substituents at the C3 position (often introduced via Knoevenagel condensation) project into the solvent-accessible region or the hydrophobic back pocket, dictating selectivity between kinases (e.g., VEGFR vs. CDK).

Visualization of Signaling Blockade

The following diagram illustrates the interruption of angiogenic signaling by Indol-2-one derivatives.

MOA_Pathway color_ligand Growth Factor (VEGF/PDGF) color_receptor RTK Receptor (VEGFR/PDGFR) color_drug Indol-2-one Inhibitor color_process color_process color_effect color_effect L Extracellular Ligand R Receptor Dimerization L->R Activates ATP ATP Binding R->ATP Recruits P Autophosphorylation ATP->P Catalyzes Sig Downstream Signaling (RAF/MEK/ERK) P->Sig Initiates Angio Angiogenesis & Proliferation Sig->Angio Promotes Drug Indol-2-one Scaffold (Sunitinib Analog) Drug->ATP COMPETITIVE INHIBITION

Figure 1: Mechanism of Action. Indol-2-ones competitively displace ATP, preventing autophosphorylation and halting the angiogenic cascade.

Chemical Synthesis: The C3-Functionalization Protocol

The most robust method for generating indol-2-one libraries is the Knoevenagel Condensation . This reaction couples the oxindole core with an aldehyde/ketone.

Protocol A: Microwave-Assisted Knoevenagel Condensation

Why this method? Traditional reflux takes hours. Microwave irradiation reduces reaction time to minutes and improves yield by preventing thermal degradation of sensitive aldehyde substituents.

Materials:

  • Oxindole derivative (1.0 eq)

  • Substituted Aldehyde (1.1 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Ethanol (Solvent)

  • Microwave Reactor (e.g., CEM or Biotage)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of the oxindole (e.g., 5-fluorooxindole) and 1.1 mmol of the target aldehyde (e.g., 2,4-dimethyl-1H-pyrrole-3-carbaldehyde) in 3 mL of Ethanol.

  • Catalysis: Add 10 µL of Piperidine. Note: Piperidine acts as a base to deprotonate the C3 position, forming the enolate nucleophile.

  • Reaction: Seal the vial. Irradiate at 80°C for 15 minutes (Power: 150W, Max Pressure: 250 psi).

  • Work-up (Self-Validating Step): Cool to room temperature. The product should precipitate as a solid due to the formation of the conjugated system (decreasing solubility).

    • Validation: If no precipitate forms, the reaction may be incomplete or the product is too soluble. Check TLC (Hexane:EtOAc 3:1).

  • Purification: Filter the precipitate. Wash with cold ethanol (

    
    ) to remove unreacted aldehyde and catalyst. Recrystallize from EtOH/DMF if purity is 
    
    
    
    .

Synthesis_Flow Reagents Oxindole + Aldehyde Intermediate Enolate Formation Reagents->Intermediate Deprotonation Base Cat. Piperidine (Base) Base->Intermediate Reaction Condensation (-H2O) Intermediate->Reaction Nucleophilic Attack Product 3-Substituted Indolin-2-one Reaction->Product E/Z Isomerization

Figure 2: Synthetic pathway for C3-functionalization via Knoevenagel condensation.

Biological Profiling Protocols

Once synthesized, the library must be validated. We prioritize Enzymatic Kinase Assays (Target Engagement) over simple cytotoxicity assays to prove the mechanism.

Protocol B: ADP-Glo™ Kinase Assay (In Vitro)

Why this method? It measures ADP formation (direct product of kinase activity) rather than consuming ATP. It is less prone to interference from fluorescent compounds (like many indole derivatives) compared to FRET assays.

Reagents:

  • Recombinant Kinase (e.g., VEGFR2, PDGFR

    
    )
    
  • Substrate (Poly [Glu:Tyr] 4:1)

  • Ultra-Pure ATP

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Workflow:

  • Compound Dilution: Prepare a 10-point dose-response curve of the Indol-2-one derivative in DMSO. Final DMSO concentration in the well must be

    
     to avoid enzyme denaturation.
    
  • Enzyme Reaction:

    • Add 2 µL of Kinase (0.2 ng/µL) to a 384-well white plate.

    • Add 1 µL of Compound. Incubate 10 mins at RT.

    • Add 2 µL of ATP/Substrate mix.

    • Incubate for 60 mins at RT.

  • ADP Generation (Stop Step): Add 5 µL of ADP-Glo™ Reagent. Incubate 40 mins. This stops the kinase reaction and depletes remaining ATP.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 mins. This converts the generated ADP back to ATP, which drives a luciferase reaction.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Data Analysis: Calculate % Inhibition:

    
    
    Fit data to a sigmoidal dose-response equation to determine 
    
    
    
    .
Protocol C: Tubulin Polymerization Assay (Secondary Mechanism)

Many Indol-2-ones (especially those with bulky C3 substituents) act as Tubulin Polymerization Inhibitors (TPIs).

Methodology:

  • Use >99% pure tubulin from bovine brain (

    
     in PEM buffer).
    
  • Add GTP (1 mM) and the test compound (10 µM) at 4°C.

  • Transfer to a pre-warmed (37°C) spectrophotometer cuvette.

  • Metric: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Normal Polymerization: Sigmoidal increase in turbidity.

    • Inhibition: Flat line or reduced slope (indicates destabilization).

Data Interpretation & SAR Trends

When analyzing your data, look for these established Structure-Activity Relationships (SAR):

Structural FeatureEffect on ActivityMechanistic Insight
C5-Fluoro/Chloro Increases PotencyHalogens fill a hydrophobic pocket in the kinase active site and improve metabolic stability.
NH (Position 1) Essential (Usually)Required for H-bonding with the kinase hinge region backbone. Alkylation here often kills kinase activity.
C3-Pyrrole VEGFR SelectivityThe pyrrole moiety (as in Sunitinib) aligns perfectly with the ATP-binding cleft of VEGFR2.
C3-Aryl (Bulky) Tubulin TargetingLarge, bulky aryl groups at C3 often shift the mechanism from Kinase inhibition to Tubulin inhibition (Colchicine site).

References

  • Sunitinib Mechanism: Mendel, D. B., et al. (2003). "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors." Clinical Cancer Research. Link

  • Indol-2-one Synthesis: Kline, T., et al. (2008). "Synthesis of 3-substituted indolin-2-ones as potent inhibitors of receptor tyrosine kinases." Journal of Medicinal Chemistry. Link

  • Tubulin Inhibition: Patil, S. A., et al. (2012).[1] "Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents."[1][2][3][4][5] Future Medicinal Chemistry. Link

  • Kinase Assay Protocols: Ma, H., et al. (2008). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies. Link

  • Nintedanib Profile: Roth, G. J., et al. (2015).[6] "Nintedanib: From Discovery to the Clinic."[6] Journal of Medicinal Chemistry. Link

Sources

Application Notes and Protocols for the Preclinical Evaluation of Indol-2-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology and anti-inflammatory applications.[1][2] This guide provides a comprehensive framework for the preclinical experimental design and evaluation of novel indol-2-one derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for a tiered screening approach, from initial in vitro cytotoxicity and mechanistic assays to early-stage ADME-Tox profiling and in vivo efficacy studies. The causality behind experimental choices is emphasized to ensure the generation of robust and translatable data.

Introduction: The Therapeutic Promise of Indol-2-Ones

Indol-2-one, also known as oxindole, is a heterocyclic aromatic compound that has garnered significant attention in drug discovery due to its versatile biological activities.[3][4] Its derivatives have been successfully developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in diseases like cancer.[5][6][7] The structural versatility of the indol-2-one core allows for fine-tuning of its pharmacological properties, leading to the development of selective and multi-targeted agents.[5][8] This document outlines a systematic approach to characterize the biological activity and drug-like properties of newly synthesized indol-2-one derivatives.

Initial Compound Characterization and Management

Prior to biological evaluation, a thorough characterization of the synthesized indol-2-one derivatives is paramount. This ensures the purity, identity, and stability of the test compounds, which are critical for the reliability and reproducibility of subsequent assays.

Protocol 2.1: Physicochemical Characterization

  • Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) to determine the purity of the synthesized compounds. A purity of >95% is generally required for biological screening.

  • Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[9][10][11][12]

  • Solubility Determination: Assess the aqueous solubility of the compounds in physiologically relevant buffers (e.g., Phosphate-Buffered Saline, PBS) at different pH values. This can be performed using methods like turbidimetric solubility assays.[13] Poor solubility can affect the accuracy of in vitro assays.

  • Compound Storage and Handling: Dissolve compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. Store these stocks at -20°C or -80°C to prevent degradation. Minimize freeze-thaw cycles.

In Vitro Efficacy and Mechanistic Studies: A Tiered Approach

A hierarchical screening cascade is the most efficient method to identify promising lead compounds. This approach starts with broad cytotoxicity screening, followed by more specific target-based and cell-based assays to elucidate the mechanism of action.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the indol-2-one derivatives against a panel of relevant human cancer cell lines. This provides a first indication of their potential as anticancer agents and helps in determining the appropriate concentration range for subsequent assays.

Protocol 3.1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15]

  • Cell Seeding: Seed cancer cells (e.g., HT-29 for colon cancer, H460 for lung cancer, MDA-MB-231 for breast cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of the indol-2-one derivatives in cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Parameter Description Typical Values
Cell Lines Human cancer cell lines relevant to the therapeutic target.HT-29, H460, MDA-MB-231, A549, MCF-7[1][14]
Seeding Density Optimized for logarithmic growth during the assay period.5,000 - 10,000 cells/well
Incubation Time Sufficient to observe a significant effect on cell proliferation.48 - 72 hours
Concentration Range Broad range to determine the full dose-response curve.0.01 µM to 100 µM
Tier 2: Target-Based and Mechanistic Assays

Compounds exhibiting significant cytotoxicity are further investigated to identify their molecular targets and elucidate their mechanism of action. Given that many indol-2-ones are kinase inhibitors, enzymatic assays are a logical next step.

Protocol 3.2.1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of indol-2-one derivatives against a specific protein kinase (e.g., VEGFR-2, PDGFR-β), which are common targets for this class of compounds.[7][8]

  • Reagents: Obtain the purified recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Assay Setup: In a 96-well or 384-well plate, combine the kinase, the test compound at various concentrations, and the substrate in an appropriate assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radioactive methods like ADP-Glo™, which measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3.2.2: Cell-Based Mechanistic Assays

These assays are performed in a cellular context to confirm the on-target activity of the compounds and to investigate their effects on downstream signaling pathways.

  • Western Blotting: To assess the phosphorylation status of the target kinase and its downstream effectors.[16] For example, if targeting the Akt pathway, one would probe for phosphorylated Akt (p-Akt) and total Akt.[16]

  • ELISA: To quantify the production of inflammatory mediators like TNF-α and IL-6 in response to an inflammatory stimulus (e.g., LPS) in macrophage cell lines like RAW264.7.[16]

  • Flow Cytometry for Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest.[17] Cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry.

  • Apoptosis Assays: To investigate if the compounds induce programmed cell death. This can be assessed by measuring the activity of caspases (e.g., caspase-3/7) or by using Annexin V/PI staining followed by flow cytometry analysis.[18]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_adme ADME-Tox Profiling cluster_invivo In Vivo Evaluation Synthesis Synthesis of Indol-2-one Derivatives Characterization Purity (HPLC) Structure (NMR, HRMS) Solubility Synthesis->Characterization Cytotoxicity Tier 1: Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Mechanistic Tier 2: Mechanistic Assays (Kinase Inhibition, Western Blot, ELISA, Flow Cytometry) Cytotoxicity->Mechanistic Active Compounds ADME In Vitro ADME (Metabolic Stability, Permeability) Mechanistic->ADME Tox In Vitro Toxicology (hERG, Cytotoxicity in Normal Cells) Mechanistic->Tox PK Pharmacokinetics (PK Studies) ADME->PK Efficacy In Vivo Efficacy (Xenograft Models) Tox->Efficacy PK->Efficacy

Caption: A streamlined workflow for the preclinical evaluation of indol-2-one derivatives.

Early-Stage ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify compounds with favorable drug-like characteristics and to avoid late-stage failures in drug development.[13][19][20]

Protocol 4.1: In Vitro ADME Assays

  • Metabolic Stability: Incubate the test compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time using LC-MS/MS.[13] This provides an indication of its metabolic clearance.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active. This can be measured by equilibrium dialysis or ultrafiltration.[13]

  • Permeability: Assess the ability of the compound to cross cell membranes using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.[13]

Protocol 4.2: In Vitro Toxicology Assays

  • Cytotoxicity in Normal Cells: Evaluate the cytotoxicity of the compounds in non-cancerous cell lines (e.g., WI-38) to assess their selectivity for cancer cells.[14]

  • hERG Inhibition Assay: The hERG potassium channel is a critical off-target that can lead to cardiotoxicity. Assess the inhibitory potential of the compounds on this channel using patch-clamp electrophysiology or fluorescence-based assays.

ADME-Tox Parameter Assay Importance
Metabolic Stability Liver Microsome or Hepatocyte Stability AssayPredicts in vivo clearance and dosing frequency.
Permeability PAMPA or Caco-2 AssayIndicates potential for oral absorption.
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of free, active drug.
Cardiotoxicity hERG Inhibition AssayEarly flag for potential cardiac side effects.
Selectivity Cytotoxicity in Normal vs. Cancer CellsIndicates a favorable therapeutic window.

In Vivo Efficacy Studies

Promising candidates with good in vitro potency, selectivity, and favorable ADME-Tox profiles should be advanced to in vivo models to evaluate their efficacy in a more complex biological system.

Protocol 5.1: Xenograft Tumor Model in Mice

This is a widely used model to assess the anticancer activity of novel compounds.[21]

  • Cell Implantation: Implant human cancer cells (the same ones used in in vitro assays) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the indol-2-one derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.[8]

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Indol2One Indol-2-one Derivative Indol2One->RTK Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: A simplified signaling pathway often targeted by indol-2-one kinase inhibitors.

Conclusion

The systematic experimental approach outlined in these application notes provides a robust framework for the preclinical evaluation of novel indol-2-one derivatives. By integrating in vitro efficacy and mechanistic studies with early ADME-Tox profiling and in vivo validation, researchers can efficiently identify and advance promising drug candidates. The emphasis on understanding the causality behind experimental choices and ensuring data quality is paramount for the successful translation of these compounds from the laboratory to the clinic.

References

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. PubMed. [Link]

  • In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]

  • Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. PubMed. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC - NIH. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]

  • Synthesis and biological evaluation of some newer Indole Derivatives. ProQuest. [Link]

  • Synthesis and cytotoxicity of indolin-2-one derivatives against WiDr cells. ResearchGate. [Link]

  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed. [Link]

  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed. [Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. PMC. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. [Link]

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  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed. [Link]

  • Design, Synthesis and Bio-Evaluation of Indolin-2-Ones As Potential Antidiabetic Agents. Future Medicinal Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. [Link]

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B. [Link]

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  • Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. [Link]

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3-Aminomethyl-1,3-dihydro-indol-2-one: A Versatile Scaffold for Probing Kinase Signaling and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-dihydro-indol-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry and chemical biology, forming the foundation of numerous biologically active compounds. Its derivatives have demonstrated a wide array of activities, including antitubercular, antifungal, and antibacterial properties.[1] Notably, this structural motif is prominent in a variety of kinase inhibitors, highlighting its importance in the development of targeted therapeutics.[2][3] Among the diverse family of oxindole derivatives, 3-aminomethyl-1,3-dihydro-indol-2-one stands out as a particularly valuable and versatile tool for chemical biology research. Its primary amine handle provides a convenient point for chemical modification, enabling the straightforward synthesis of a wide range of probes to investigate complex biological processes.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 3-aminomethyl-1,3-dihydro-indol-2-one as a molecular tool. We will delve into its application as a scaffold for building focused chemical libraries for kinase inhibitor screening, and provide detailed, field-proven protocols for the synthesis of fluorescent and biotinylated probes for target identification and visualization.

The 3-Aminomethyl-1,3-dihydro-indol-2-one Scaffold: A Gateway to Biological Discovery

The power of 3-aminomethyl-1,3-dihydro-indol-2-one lies in its inherent "fragment-like" nature and the synthetic accessibility of its primary amine. This allows for the systematic exploration of chemical space around the oxindole core to develop potent and selective modulators of protein function.

Application 1: Building Focused Chemical Libraries for Kinase Inhibitor Screening

The oxindole core is a well-established pharmacophore for targeting the ATP-binding site of various kinases. By systematically modifying the 3-aminomethyl group, researchers can generate focused libraries of compounds to screen for novel kinase inhibitors. This approach is particularly powerful for targeting kinases implicated in diseases such as cancer, where aberrant signaling through pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade is common.[4]

The 3-aminomethyl substituent can be readily acylated, alkylated, or used in reductive amination reactions to introduce a diverse range of chemical moieties. This allows for the exploration of different side chains that can interact with specific residues within the kinase ATP-binding pocket, leading to enhanced potency and selectivity.

Caption: Workflow for focused library generation and screening.

This protocol describes the parallel synthesis of an amide library from 3-aminomethyl-1,3-dihydro-indol-2-one and a diverse set of carboxylic acids in a 96-well plate format.

Materials:

  • 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride

  • A diverse library of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Multi-channel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 3-aminomethyl-1,3-dihydro-indol-2-one hydrochloride in anhydrous DMF.

    • Prepare 0.2 M solutions of each carboxylic acid in anhydrous DMF in a 96-well plate.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

    • Prepare a 0.2 M solution of BOP reagent in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the 3-aminomethyl-1,3-dihydro-indol-2-one hydrochloride stock solution.

    • Add 100 µL of the corresponding carboxylic acid stock solution to each well.

    • Add 100 µL of the DIPEA stock solution to each well to neutralize the hydrochloride salt and facilitate the reaction.

    • Initiate the reaction by adding 100 µL of the BOP reagent stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • After the reaction is complete, quench the reaction by adding 200 µL of water to each well.

    • The crude product can be purified by preparative HPLC-MS.

  • Characterization:

    • Confirm the identity and purity of the synthesized compounds using LC-MS and ¹H NMR.

The following table showcases hypothetical IC50 values for a small, focused library of 3-aminomethyl-1,3-dihydro-indol-2-one derivatives against key kinases in the VEGFR and PDGFR signaling pathways. Such data is critical for establishing structure-activity relationships (SAR).

Compound IDR-Group (from R-COOH)VEGFR-2 IC50 (nM)PDGFRβ IC50 (nM)
AM-IND-001 Phenyl8501200
AM-IND-002 4-Chlorophenyl150350
AM-IND-003 4-Methoxyphenyl450800
AM-IND-004 3-Pyridyl250500

IC50 values are representative and for illustrative purposes only. Actual values would be determined experimentally.

Application 2: Synthesis and Application of a Biotinylated Probe for Target Identification

A key challenge in chemical biology is the identification of the cellular targets of a bioactive small molecule. The primary amine of 3-aminomethyl-1,3-dihydro-indol-2-one can be readily conjugated to biotin, a high-affinity ligand for streptavidin. The resulting biotinylated probe can be used in pull-down assays to isolate its binding partners from cell lysates.

The high affinity and specificity of the biotin-streptavidin interaction allow for the efficient capture of the probe-protein complex on streptavidin-coated beads. The isolated proteins can then be identified by mass spectrometry, revealing the direct cellular targets of the parent compound.[5]

Caption: Workflow for target identification using a biotinylated probe.

Materials:

  • 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride

  • Biotin-NHS ester

  • Triethylamine (TEA)

  • Anhydrous DMF

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • Dissolve 1 equivalent of 3-aminomethyl-1,3-dihydro-indol-2-one hydrochloride in anhydrous DMF.

    • Add 2.2 equivalents of TEA to the solution to neutralize the hydrochloride and act as a base.

    • In a separate vial, dissolve 1.1 equivalents of Biotin-NHS ester in anhydrous DMF.

  • Reaction:

    • Slowly add the Biotin-NHS ester solution to the 3-aminomethyl-1,3-dihydro-indol-2-one solution while stirring.

    • Allow the reaction to proceed at room temperature for 4 hours.

  • Purification:

    • The reaction mixture can be purified by preparative reverse-phase HPLC to yield the pure biotinylated probe.

  • Characterization:

    • Confirm the structure and purity of the biotinylated probe by LC-MS and ¹H NMR.

Materials:

  • Biotinylated 3-aminomethyl-1,3-dihydro-indol-2-one probe

  • Streptavidin-coated magnetic beads

  • Cell lysate from the biological system of interest

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack

Procedure:

  • Bead Preparation:

    • Wash the streptavidin-coated magnetic beads three times with wash buffer according to the manufacturer's instructions.

  • Probe Immobilization:

    • Incubate the washed beads with the biotinylated probe in wash buffer for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with wash buffer to remove any unbound probe.

  • Protein Binding:

    • Incubate the probe-immobilized beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

    • Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

Application 3: Synthesis and Application of a Fluorescent Probe for Cellular Imaging

Visualizing the subcellular localization of a small molecule can provide valuable insights into its mechanism of action. The primary amine of 3-aminomethyl-1,3-dihydro-indol-2-one can be conjugated to a fluorophore to create a fluorescent probe for use in cellular imaging studies.

By attaching a fluorescent dye, the distribution of the 3-aminomethyl-1,3-dihydro-indol-2-one scaffold within cells can be observed using fluorescence microscopy. This can reveal if the compound accumulates in specific organelles or co-localizes with particular cellular structures, providing clues about its potential targets and biological effects.

Caption: Workflow for cellular imaging with a fluorescent probe.

Materials:

  • 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride

  • Fluorescein isothiocyanate (FITC) or other amine-reactive fluorophore

  • Sodium bicarbonate buffer (pH 9.0)

  • Anhydrous DMF

Procedure:

  • Reaction Setup:

    • Dissolve 1 equivalent of 3-aminomethyl-1,3-dihydro-indol-2-one hydrochloride in a mixture of DMF and sodium bicarbonate buffer.

    • In a separate vial, dissolve 1.1 equivalents of FITC in anhydrous DMF.

  • Reaction:

    • Slowly add the FITC solution to the 3-aminomethyl-1,3-dihydro-indol-2-one solution while stirring and protecting from light.

    • Allow the reaction to proceed at room temperature for 12-16 hours in the dark.

  • Purification:

    • Purify the fluorescent probe by preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the fluorescent probe by LC-MS and assess its fluorescence properties (excitation and emission spectra).

Materials:

  • Fluorescent 3-aminomethyl-1,3-dihydro-indol-2-one probe

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture cells on coverslips to the desired confluency.

    • Treat the cells with the fluorescent probe at the desired concentration and for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating the cells in blocking buffer for 30 minutes at room temperature.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium with DAPI.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Conclusion

3-Aminomethyl-1,3-dihydro-indol-2-one is a powerful and versatile starting point for the development of sophisticated chemical biology tools. Its amenability to chemical modification allows for the creation of focused libraries for inhibitor screening, as well as the synthesis of tagged probes for target identification and cellular imaging. The protocols and workflows outlined in this application note provide a solid foundation for researchers to harness the potential of this valuable scaffold to unravel complex biological questions and accelerate drug discovery efforts.

References

  • Patil, S. A., Patil, R., Patil, S. A., Bugarin, A., & Das, U. (2021). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(9), 4557-4566.
  • Stank, M., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 527-544.
  • Li, J., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 13(5), 1891-1912.
  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]

  • De A, et al. (2018). An introduction to Performing Immunofluorescence Staining. Journal of Visualized Experiments, (132), 55542.
  • El-Damasy, A. K., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Pharmaceuticals, 17(1), 81.
  • Emran, T. B., et al. (2023).
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Cai, Z., et al. (2005). Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2. The Journal of biological chemistry, 280(23), 22356–22364.
  • El-Gohary, N. S. M., & Shaaban, M. I. (2022).
  • Zhang, Y., et al. (2022). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. MedChemComm, 13(5), 943-951.
  • Dash, S., et al. (2023, January 3). Biotin-based Pulldown Assay to Validate mRNA Targets [Video]. YouTube. [Link]

  • Kure, A., & Dudek, M. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3704.
  • Patent JP-2005508336-A. (Arylamino) methylene-1,3-dihydro-2H-indol-2-ones as kinase inhibitors. PubChem. [Link]

  • Patel, K., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European journal of medicinal chemistry, 46(9), 4557–4566.
  • El-Gohary, N. S. M., & Shaaban, M. I. (2022).
  • Patent CN101805526A. (2010). Synthesis and application of indole hemicyanine dye.
  • ResearchGate. (n.d.). Properties of 3-aminopyridin-2-one fragment 1. Retrieved from [Link]

  • Dash, S., Balasubramaniam, M., Dash, C., & Pandhare, J. (2023). Biotin-based Pulldown Assay to Validate mRNA Targets. Journal of visualized experiments : JoVE, (191), e57786.
  • Al-Warhi, T., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.
  • Kure, A., & Dudek, M. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3704.
  • Patent JP-2005508336-A. (2005). (Arylamino) methylene-1,3-dihydro-2H-indol-2-ones as kinase inhibitors. PubChem. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and address common questions regarding the solubility of this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of research compounds is critical for experimental success. This resource synthesizes fundamental chemical principles with practical, field-proven laboratory techniques to help you overcome solubility challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the properties and handling of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride.

Q1: What is 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride, and why is it provided as a hydrochloride salt?

A1: 3-Aminomethyl-1,3-dihydro-indol-2-one is an organic molecule featuring a basic aminomethyl group attached to an oxindole core. In its "free base" form, the molecule's solubility in aqueous solutions can be limited. To enhance its utility in biological and pharmaceutical research, it is reacted with hydrochloric acid (HCl). This reaction protonates the basic nitrogen atom of the aminomethyl group, forming an ammonium chloride salt. This salt form significantly increases the molecule's polarity, thereby improving its solubility in water and aqueous buffers, which is crucial for bioavailability and creating stock solutions for in-vitro assays.[1]

Q2: What are the primary factors that influence the solubility of this compound?

A2: The solubility of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride is primarily governed by two factors: the choice of solvent and the pH of the solution. As a hydrochloride salt, it is designed to be soluble in polar solvents, particularly water. However, the pH of the aqueous medium is critical. The protonated amine is in equilibrium with its neutral (free base) form, and the position of this equilibrium is dictated by the solution's pH.[2][3]

Q3: What is the recommended method for storing the solid compound and its solutions?

A3: The solid hydrochloride salt should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from moisture and light.[4][5] For solutions, it is generally recommended to prepare them fresh for each experiment. If storage is necessary, aqueous stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stability in solution is not guaranteed long-term and should be validated for your specific experimental conditions.

Troubleshooting Guide: Solubility Issues

This section provides a question-and-answer formatted guide to troubleshoot specific solubility problems you may encounter.

Problem 1: The compound is not dissolving in water or my aqueous buffer.

Q: I'm trying to dissolve 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride directly in water (or a buffer like PBS pH 7.4) at my desired concentration, but it's forming a suspension or is only partially soluble. What's happening?

A: Causality & Explanation

This is a common issue that typically points to pH-related effects or reaching the solubility limit.

  • pH-Dependent Equilibrium: The hydrochloride salt is most soluble when the aminomethyl group is fully protonated (as -CH₂NH₃⁺Cl⁻). This charged state is favored in acidic to neutral conditions. If your buffer is neutral or slightly basic, a small fraction of the compound can deprotonate to its less soluble free base form (-CH₂NH₂), potentially causing cloudiness or preventing full dissolution. Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[6] If the solution pH approaches this range, solubility will decrease significantly.

  • Solubility Limit: Every compound has an intrinsic solubility limit in a given solvent at a specific temperature. You may be attempting to create a solution that is above this concentration.

  • Rate of Dissolution: The compound may be dissolving, but very slowly. Gentle heating or sonication can often accelerate this process.

dot

pH_Solubility cluster_solution Aqueous Solution cluster_observation Observation Protonated Protonated Form (-CH₂NH₃⁺Cl⁻) Highly Water-Soluble FreeBase Free Base Form (-CH₂NH₂) Poorly Water-Soluble Protonated->FreeBase + OH⁻ (Higher pH) Dissolved Clear Solution Protonated->Dissolved Favored State FreeBase->Protonated + H⁺ (Lower pH) Precipitate Precipitate / Suspension FreeBase->Precipitate Leads to

Caption: pH-dependent equilibrium of the amine hydrochloride.

Step-by-Step Resolution Protocol:
  • Verify pH: Check the pH of your final solution after adding the compound. The hydrochloride salt is acidic and will lower the pH of unbuffered water.

  • Acidify the Solvent: Before adding the compound, try acidifying the water slightly with a dilute solution of HCl (e.g., to pH 4-5). This will ensure the amine remains fully protonated and maximizes solubility. You can then adjust the pH back up to your target after the compound has fully dissolved, but be cautious of precipitation.

  • Gentle Heating: Warm the solution gently (e.g., to 37-40°C) in a water bath. This often increases both the solubility and the rate of dissolution. Do not boil.

  • Sonication: Use a bath sonicator to break up solid particles and enhance dissolution.

  • Prepare a Concentrated Stock in an Alternative Solvent: If aqueous solubility remains a challenge at high concentrations, prepare a concentrated stock in an organic solvent and then dilute it into your aqueous experimental medium. See Problem 2 for details.

Problem 2: The compound precipitates when I dilute my organic stock solution into an aqueous buffer.

Q: I successfully dissolved the compound in DMSO to make a concentrated stock, but when I add it to my cell culture media or PBS, a precipitate forms immediately. Why?

A: Causality & Explanation

This is a classic solvent-exchange problem. While many amines are soluble in organic solvents, their hydrochloride salts can have more complex behavior.[7][8] The primary issue is that you are moving the compound from a favorable organic environment (DMSO) to a less favorable one (your aqueous buffer) too quickly or above its aqueous solubility limit.

  • DMSO is a powerful solvent, capable of dissolving the compound at very high concentrations (e.g., >10-50 mM).

  • Aqueous buffers have a much lower capacity to hold the compound in solution. When you add the concentrated DMSO stock, the local concentration at the point of addition momentarily exceeds the aqueous solubility limit, causing the compound to crash out of solution.

dot

Dilution_Workflow Start Compound Powder Stock High Concentration Stock in DMSO Start->Stock Dissolve Dilute Dilute into Aqueous Buffer Stock->Dilute Vortex Vortex/Mix Vigorously During Addition Dilute->Vortex Problem Precipitation Occurs! Dilute->Problem If added too quickly or above limit Result Final Working Solution Vortex->Result Success

Caption: Recommended workflow for diluting organic stocks.

Step-by-Step Resolution Protocol:
  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5% or <0.1% for cell-based assays) to avoid solvent toxicity.

  • Dilute into a Vortexing Solution: Add the DMSO stock dropwise to the aqueous buffer while the buffer is being vortexed or rapidly stirred. This ensures the stock is dispersed and diluted quickly, preventing localized high concentrations.

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions. For example, dilute your 50 mM DMSO stock to 5 mM in buffer, ensure it's clear, and then perform the final dilution to your working concentration.

  • Warm the Aqueous Buffer: Having the destination buffer at 37°C can slightly increase the solubility limit and help prevent precipitation upon addition of the stock.

Summary of Recommended Solvents

The following table provides general guidance on solvent selection. Note that specific quantitative solubility data for 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride is not widely published; this information is based on the general principles of amine hydrochlorides.

SolventExpected SolubilityBest Practices & Comments
Water (acidified, pH < 6) High Recommended for preparing aqueous stocks. The hydrochloride salt form is designed for aqueous solubility.[1][9]
PBS (pH 7.4) Moderate to Low Solubility is highly dependent on the desired concentration. Risk of precipitation of the free base is higher than in acidic water.[2][3]
DMSO High Excellent for creating high-concentration stock solutions. Ensure the final concentration in aqueous media is low.
Ethanol/Methanol Moderate Can be used as a co-solvent with water to improve solubility. Primary amines are generally soluble in alcohols.[7]

References

  • PubChem. (n.d.). 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-93. [Link]

  • PubChem. (n.d.). 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved January 30, 2026, from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved January 30, 2026, from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved January 30, 2026, from [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved January 30, 2026, from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 30, 2026, from [Link]

  • ChemSynthesis. (n.d.). 3-amino-1,3-dihydro-2H-indol-2-one. Retrieved January 30, 2026, from [Link]

  • JoVE. (2024). Extraction: Effects of pH. Retrieved January 30, 2026, from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved January 30, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025). pH and Solubility. YouTube. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Indol-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. This guide is designed for medicinal chemists and process engineers encountering bottlenecks in the synthesis of indol-2-one (oxindole) scaffolds. Unlike standard textbook procedures, this resource focuses on causality-driven troubleshooting —explaining why a reaction fails and how to engineer a solution based on mechanistic first principles.

Module 1: Palladium-Catalyzed Cyclizations (Intramolecular Heck & -Arylation)

Context: Palladium-catalyzed methods are the gold standard for constructing quaternary centers at the C3 position. However, they are prone to catalyst deactivation and competing


-hydride elimination pathways.
Visual: The Mechanistic Decision Tree (Neutral vs. Cationic)

The following diagram illustrates the critical divergence between the neutral and cationic pathways in the intramolecular Heck reaction, a common failure point for stereocontrol and yield.

HeckCycle Start Aryl Halide Substrate OxAdd Oxidative Addition (Pd(0) → Pd(II)) Start->OxAdd PathSplit Halide Scavenger Present? (Ag+, Tl+) OxAdd->PathSplit Neutral Neutral Pathway (Halide remains bound) PathSplit->Neutral No Cationic Cationic Pathway (Vacant coordination site) PathSplit->Cationic Yes Coordination Alkene Coordination Neutral->Coordination Slow (Crowded) Cationic->Coordination Fast (Open Site) Insertion Migratory Insertion (C-C Bond Formation) Coordination->Insertion BetaElim β-Hydride Elimination (Product Release) Insertion->BetaElim BetaElim->Start Regeneration

Caption: Divergence of Neutral vs. Cationic pathways in Pd-catalyzed cyclization. The cationic pathway (right) is essential for sterically demanding substrates.

Troubleshooting & FAQs

Q1: My intramolecular Heck reaction stalls at 50% conversion despite adding fresh catalyst. Why? Diagnosis: This is likely due to Pd-black precipitation or ligand poisoning , not just catalyst death.

  • The Cause: In the neutral pathway, the halide remains bound to Palladium, saturating the coordination sphere. If the alkene is sterically hindered (common in quaternary C3 synthesis), the complex rests too long, leading to agglomeration (Pd black).

  • The Fix: Switch to the Cationic Pathway . Add a silver salt (e.g., Ag3PO4 or AgOTf). This precipitates the halide (AgX), creating a vacant cationic site on the Pd, drastically accelerating alkene coordination and insertion [1].

Q2: I am observing significant de-halogenated starting material (reduction product) instead of cyclization. Diagnosis: The rate of


-hydride elimination  is outpacing reductive elimination, or the hydride source is extrinsic.
  • The Cause: This often happens in amide

    
    -arylation when using amine bases (like Et3N) that can serve as hydride sources.
    
  • The Fix:

    • Base Switch: Use inorganic bases like Cs2CO3 or K3PO4 in dioxane or toluene to eliminate the hydride source.

    • Ligand Upgrade: Switch to bulky, electron-rich phosphines like PCy3 or N-Heterocyclic Carbenes (NHCs) . These ligands facilitate the difficult oxidative addition of aryl chlorides and stabilize the active species against non-productive pathways [2].

Q3: Why is the regioselectivity poor (endo vs. exo) in my cyclization? Diagnosis: Ligand bite angle and electronic bias are mismatched with the ring size.

  • The Fix: For forming the 5-membered oxindole ring, 5-exo-trig is favored. However, if 6-endo products form:

    • Use Bidentate Ligands: Ligands like dppe or dppb enforce a specific geometry that favors the tighter 5-exo transition state.

    • Electronic Control: Electron-poor alkenes favor the neutral pathway, which generally adheres strictly to steric-controlled regioselectivity [3].

Module 2: Radical & Metal-Free Approaches

Context: Radical cascades offer a metal-free alternative, often using N-arylacrylamides. These are excellent for introducing functional groups (CF3, alkyl) at the C3 position simultaneously with ring closure.

Visual: Radical Cascade Workflow

RadicalCascade Precursor N-Arylacrylamide Addition Radical Addition (to Alkene) Precursor->Addition RadicalGen Radical Source (TBN, PIDA, Photocatalyst) RadicalGen->Addition Generates R• Cyclization 5-exo-trig Cyclization ( onto Arene) Addition->Cyclization Intermediate Radical Oxidation Re-aromatization (Oxidation/Deprotonation) Cyclization->Oxidation Product 3,3-Disubstituted Oxindole Oxidation->Product

Caption: General mechanism for radical cascade cyclization of N-arylacrylamides.

Troubleshooting & FAQs

Q4: My radical cyclization yield is low due to dimerization of the starting material. Diagnosis: The radical concentration is too high, favoring intermolecular coupling over intramolecular cyclization.

  • The Fix:

    • Dilution: Run the reaction at 0.05 M or lower .

    • Slow Addition: Add the radical initiator (e.g., TBN, peroxide) via a syringe pump over 2–4 hours to keep the instantaneous radical concentration low.

Q5: Which solvent is best for metal-free hypervalent iodine (PIDA) cyclizations? Diagnosis: Solvent polarity and nucleophilicity play a massive role in stabilizing the cationic intermediates.

  • The Fix: Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are superior. Their high ionizing power and low nucleophilicity stabilize the radical-cation intermediates, preventing premature quenching and allowing the cyclization to proceed [4].

Module 3: The Classical Route (Stollé Synthesis)

Context: The Stollé synthesis (aniline +


-haloacid chloride) is robust but often fails during the Friedel-Crafts step.

Q6: I formed the amide intermediate, but the Friedel-Crafts cyclization step failed (returned starting material). Diagnosis: The aromatic ring is too electron-deficient, or the Lewis acid is deactivated.

  • The Fix:

    • Lewis Acid Stoichiometry: You need at least 2.5 to 3 equivalents of AlCl3. The first equivalent binds to the amide carbonyl (deactivating it), and the second activates the alkyl halide/halide leaving group.

    • Temperature: This step often requires heating to 100–140°C in a high-boiling solvent like chlorobenzene or neat (melt).

    • Electronic Activation: If the aniline has electron-withdrawing groups (e.g., -NO2, -CF3), the Stollé method may fail. Consider the Fischer-Indole route followed by oxidation or the Pd-catalyzed route instead [5].

Module 4: Purification & Analysis

Context: Oxindoles are polar and often co-elute with byproducts. Furthermore, Pd residues are toxic and must be removed for biological testing.

Data: Palladium Removal Strategies
MethodEfficiencyProtocol NoteBest For
Silica-Thiol Scavengers >95% RemovalAdd 4-8 eq. relative to Pd; stir 4-24h at 40°C. Filter.Final compounds (solution phase)
Activated Carbon 80-90% RemovalAdd 10 wt% carbon; heat to reflux, filter hot through Celite.Large scale / Crude intermediates
Recrystallization >99% RemovalRequires solid product. Solvent choice is critical (e.g., EtOH/Water).Stable, crystalline solids
Chelating Wash 60-80% RemovalWash organic layer with aqueous Sodium Diethyldithiocarbamate.Preliminary workup

Q7: How do I separate the 5-exo (oxindole) product from the 6-endo (quinolinone) byproduct?

  • Technique: These isomers often have very similar Rf values.

  • The Fix: Use Toluene:Ethyl Acetate (instead of Hexane:EtOAc) as the eluent. The

    
    -
    
    
    
    interactions between toluene and the aromatic scaffolds often differentiate the isomers better than aliphatic solvents. A gradient starting from 100% Toluene is recommended.
References
  • Link, J. T., & Overman, L. E. (1996). Intramolecular Heck Reactions in Natural Product Synthesis. Chem. Rev. [Link]

  • Lee, S., & Hartwig, J. F. (2001).[1] Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. J. Org.[1][2][3] Chem. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chem. Rev. [Link]

  • Lv, J., et al. (2014). Metal-Free Synthesis of 2-Oxindoles via PhI(OAc)2-Mediated Oxidative C-C Bond Formation. J. Org.[1][2][3] Chem. [Link]

  • Sumpter, W. C. (1945).[4] The Chemistry of Oxindole. Chem. Rev. [Link]

Sources

Technical Support Guide: Toxicity Reduction Strategies for Indol-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged but Promiscuous" Paradox

The indol-2-one (oxindole) scaffold is a cornerstone of kinase inhibitor chemistry (e.g., Sunitinib, Nintedanib). However, its utility is frequently compromised by a "toxicity triad":

  • Michael Acceptor Reactivity: The C3-alkylidene warhead often reacts covalently with off-target cysteines or depletes glutathione (GSH).

  • Kinase Promiscuity: ATP-mimetic binding leads to off-target inhibition (e.g., AMPK, hERG), causing cardiotoxicity.

  • Metabolic Instability: Rapid oxidation by CYP450 or Aldehyde Oxidase (AO) generates reactive metabolites.

This guide provides actionable, mechanistic strategies to mitigate these risks while preserving potency.

Module 1: Taming the Michael Acceptor (C3-Alkylidene Reactivity)

The Issue: Most bioactive oxindoles feature a double bond at the C3 position (alkylidene). This


-unsaturated ketone acts as a Michael acceptor, irreversibly alkylating cellular nucleophiles (GSH, proteins).
Troubleshooting Q&A

Q: My compound shows rapid GSH depletion (


 min) in trapping assays. How do I fix this? 
A:  You must reduce the electrophilicity of the exocyclic double bond without breaking the hydrogen bond network required for kinase binding (usually to the hinge region).

Strategy 1: Electronic Deactivation (The "Push-Pull" Effect) Introduce electron-donating groups (EDGs) on the aromatic ring attached to the C3-vinyl group.

  • Mechanism: EDGs (e.g., -OMe, -N(R)2) increase electron density at the

    
    -carbon, making it less susceptible to nucleophilic attack by thiols.
    
  • Implementation: If you have a pyrrole ring at C3 (like Sunitinib), ensure it is electron-rich. If using a phenyl ring, add para-methoxy or dialkylamine substituents.

Strategy 2: Steric Shielding Introduce steric bulk ortho to the double bond on the C3-substituent.

  • Mechanism: Bulky groups (e.g., -Cl, -Me, -CF3) create a physical barrier that prevents the approach of the bulky glutathione molecule but may still allow the planar molecule to slot into the kinase ATP pocket.

  • Note: Verify that the "gatekeeper" residue in your target kinase can accommodate this extra bulk.

Q: Can I remove the double bond entirely? A: Generally, no . The


 character is usually essential for orienting the scaffold into the correct planar conformation for hinge binding. Reducing it to a single bond (

) typically destroys potency by allowing free rotation.

Module 2: Improving Kinase Selectivity (Off-Target Toxicity)

The Issue: "Dirty" kinase profiles lead to cardiotoxicity (via hERG or cardiomyocytes) and hepatotoxicity. Sunitinib, for example, is associated with cardiotoxicity due to off-target inhibition (e.g., AMPK, ribosomal S6 kinase).

Troubleshooting Q&A

Q: My lead compound is potent but causes cardiomyocyte death. What are the structural fixes? A: Look at the Pyrrole Ring (if present) and the C6-Position of the oxindole.

Strategy 1: The "Chlorine Switch" (Cardiotoxicity Reduction) Replace the methyl group on the C3-pyrrole ring with a Chlorine atom.

  • Evidence: Research indicates that replacing the C3'-methyl of a Sunitinib-like scaffold with Chlorine can reduce cardiotoxicity by ~9-fold while maintaining VEGFR2 potency.

  • Mechanism: The Chlorine atom modulates lipophilicity and electronic properties, altering the binding affinity for off-target kinases responsible for cardiotoxicity.

Strategy 2: C6-Substitution (The Nintedanib Approach) Functionalize the C6 position of the oxindole core.

  • Protocol: Introduce a polar or H-bond accepting group (e.g., methyl ester, amide) at C6.

  • Mechanism: This vector points towards the solvent-exposed region or specific specificity pockets (e.g., in FGFR/VEGFR), drastically improving selectivity profiles compared to the unsubstituted core.

Module 3: Metabolic Stability (Blocking Soft Spots)

The Issue: Oxindoles are prone to hydroxylation at the C5/C6 positions and oxidation of the pyrrole moiety.

Troubleshooting Q&A

Q: Microsomal stability data shows high intrinsic clearance (


). Where is the metabolic soft spot? 
A:  It is likely the C5 position of the oxindole ring or the electron-rich pyrrole system.

Strategy 1: Halogen Blocking

  • Action: Place a Fluorine (F) or Chlorine (Cl) at the C5 position.

  • Benefit: The C-F bond is metabolically inert. This blocks CYP450-mediated hydroxylation at the most reactive site.

  • Bonus: C5-Fluorine often improves potency by increasing the acidity of the N1-H (hydrogen bond donor to the kinase hinge).

Strategy 2: N-Alkylation (with Caution)

  • Action: Alkylate the N1-nitrogen (e.g., N-methyl, N-benzyl).

  • Risk: While this can prevent certain metabolic pathways, the N1-H is often critical for H-bonding to the kinase hinge region (e.g., Glu residue). Only do this if your docking model shows the N1 is not a critical donor, or if the N-substituent picks up a new interaction.

Visualizing the Optimization Strategy

The following diagram illustrates the decision matrix for optimizing indol-2-one scaffolds based on specific toxicity readouts.

IndoloneOptimization Start Indol-2-one Lead Compound Prob_GSH High GSH Depletion (Michael Acceptor) Start->Prob_GSH Prob_Cardio Cardiotoxicity (Off-Target Kinases) Start->Prob_Cardio Prob_Metab High Clearance (CYP450 Instability) Start->Prob_Metab Dec_Struct Analyze C3-Substituent Prob_GSH->Dec_Struct Dec_Select Analyze Core & Pyrrole Prob_Cardio->Dec_Select Dec_Site Identify Soft Spot Prob_Metab->Dec_Site Sol_Elec Add EDGs to C3-Aryl (Reduce Electrophilicity) Dec_Struct->Sol_Elec Sol_Steric Ortho-Substitution (Steric Shielding) Dec_Struct->Sol_Steric Sol_Cl Replace Pyrrole-Me with -Cl (Reduce Cardiotoxicity) Dec_Select->Sol_Cl Sol_C6 Functionalize C6 Position (Improve Selectivity) Dec_Select->Sol_C6 Sol_Halogen C5-Fluorination (Block Metabolism) Dec_Site->Sol_Halogen

Caption: Decision tree for structural optimization of indol-2-one scaffolds targeting specific toxicity liabilities.

Module 4: Experimental Validation Protocols

Protocol 1: High-Throughput GSH Trapping Assay

Purpose: To quantify Michael acceptor reactivity and predict covalent binding potential.

StepActionCritical Parameter
1 Preparation Prepare 10 mM stock of test compound in DMSO.
2 Incubation Mix compound (10

M) + GSH (5 mM) in Phosphate Buffer (pH 7.4).
3 Control Run parallel incubation without GSH (stability control).
4 Timepoints Sample at 0, 15, 30, 60, and 120 min.
5 Quenching Stop reaction with cold Acetonitrile (1:1 v/v).
6 Analysis LC-MS/MS . Monitor loss of parent ion and appearance of [M+307]+ (GSH adduct).
7 Calculation Calculate

(degradation rate constant). Target: <10% loss at 60 min.
Protocol 2: Cardiomyocyte Toxicity Screen (H9c2)

Purpose: To filter out compounds with Sunitinib-like cardiotoxicity early.

  • Cell Line: H9c2 (Rat cardiomyoblasts).[1]

  • Seeding: 5,000 cells/well in 96-well plates.

  • Dosing: Treat with serial dilutions (0.1 - 50

    
    M) for 72 hours.
    
  • Readout: MTT or ATP-based cell viability assay.

  • Benchmarking: Include Sunitinib as a positive control (High Toxicity) and Nintedanib (Lower Toxicity).

  • Success Criteria:

    
     (H9c2) > 10-fold higher than 
    
    
    
    (Target Kinase).

References

  • Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors. Journal of Medicinal Chemistry. (2009). Describes the C6-substitution strategy used in Nintedanib. Link[2]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. (2014). Details the "Chlorine Switch" to reduce cardiotoxicity. Link

  • A high-throughput glutathione trapping assay with combined high sensitivity and specificity. Journal of Mass Spectrometry. (2019).[3] Protocol for GSH trapping. Link

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic & Medicinal Chemistry. (2018). Discusses selectivity improvements via scaffold modification. Link

  • Metabolic Stability of the indole derivatives. Molecular Pharmaceutics. (2014). Insights into metabolic soft spots of indole-based drugs. Link

Sources

Validation & Comparative

Comparative Efficacy Guide: 3-Aminomethyl-1,3-dihydro-indol-2-one vs. Ropinirole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ropinirole , a clinically established dopamine agonist, and 3-Aminomethyl-1,3-dihydro-indol-2-one (hereafter referred to as 3-AMI ), a structural isomer and chemical scaffold.

While Ropinirole is the standard of care for Parkinson’s Disease (PD) and Restless Legs Syndrome (RLS) due to its optimized D2/D3 receptor selectivity, 3-AMI represents a distinct chemical vector. Structural-Activity Relationship (SAR) analysis indicates that 3-AMI lacks the requisite pharmacophore overlap for potent D2 agonism, shifting its potential profile toward D4 selectivity or kinase inhibition. This guide details the mechanistic divergence, predicted efficacy, and experimental protocols required to validate these compounds head-to-head.

Structural & Mechanistic Divergence

The core difference lies in the substitution position on the oxindole (1,3-dihydro-indol-2-one) ring, which dictates the spatial orientation of the basic nitrogen—a critical determinant for receptor binding.

FeatureRopinirole (Standard)3-AMI (Challenger/Scaffold)
IUPAC Name 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one3-(Aminomethyl)-1,3-dihydro-indol-2-one
Substitution Position C4 Position C3 Position
Linker Length Ethyl (2 carbons)Methyl (1 carbon)
Amine Type Tertiary (Dipropyl)Primary (

)
Pharmacophore Mimic Dopamine (trans-rotamer) Tryptamine / Serotonin
Primary Target Dopamine

,

,

Potential

, Kinase, or Inactive at

Pharmacophore Analysis
  • Ropinirole (C4-Substitution): The ethyl chain at the C4 position allows the amine to extend into the orthosteric binding pocket of the D2 receptor, perfectly mimicking the distance (~5.1 Å) and vector of the dopamine molecule in its active trans-conformation. This is essential for activating the G-protein coupled signaling cascade.

  • 3-AMI (C3-Substitution): The C3-methylamine motif orients the nitrogen vector "upward," resembling the tryptamine scaffold (serotonin precursor). This steric arrangement typically clashes with the conserved serine residues (Ser5.42, Ser5.46) in the D2 receptor pocket, predicting significantly reduced or abolished D2 affinity . However, literature on similar 3-substituted azaindoles suggests potential selectivity for the D4 receptor , which tolerates this vector.

Comparative Efficacy Profile

Dopaminergic Potency (Parkinson's Model)

Ropinirole is a full agonist at D3 and a potent partial agonist at D2. 3-AMI is predicted to show poor efficacy in this domain.

  • Ropinirole:

    
     (D2) ≈ 29 nM; 
    
    
    
    (D3) ≈ 27 nM. High efficacy in restoring motor function in 6-OHDA lesioned models.
  • 3-AMI: Predicted

    
     (D2) > 1,000 nM. The primary amine and short linker prevent deep pocket penetration required for receptor activation.
    
Off-Target & Novel Utility
  • Kinase Inhibition: The 3-substituted oxindole core is a "privileged structure" for kinase inhibitors (e.g., Sunitinib). 3-AMI may serve as a fragment for designing VEGFR or PDGFR inhibitors rather than neurological drugs.

  • D4 Selectivity: Research indicates that 3-substituted indole/azaindole analogs can exhibit high affinity for the D4 receptor, which is implicated in cognition and schizophrenia rather than motor control.

Signaling Pathway Visualization

Signaling_Efficacy Ropinirole Ropinirole (C4-Substituted) D2R D2 Receptor (Striatum) Ropinirole->D2R High Affinity (Ki ~29nM) D4R D4 Receptor (Cortex) Ropinirole->D4R Moderate Affinity AMI 3-AMI (C3-Substituted) AMI->D2R Steric Clash (Low Affinity) AMI->D4R Potential Selectivity Kinase Tyrosine Kinases (Off-Target) AMI->Kinase Scaffold Activity Gi Gi/o Protein Activation D2R->Gi D4R->Gi cAMP cAMP Inhibition Gi->cAMP Cognition Cognitive Modulation (No Motor Effect) Gi->Cognition Motor Motor Recovery (Anti-Parkinsonian) cAMP->Motor

Figure 1: Divergent signaling outcomes. Ropinirole activates the D2-Gi-Motor pathway, while 3-AMI is predicted to fail at D2 but may engage D4 or off-target kinases.

Experimental Validation Protocols

To empirically verify the efficacy gap, the following "Self-Validating" protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (In Vitro)

Objective: Determine receptor affinity (


) for D2 and D3 receptors.
  • Membrane Preparation: Use CHO cells stably expressing human

    
     long (
    
    
    
    ) or
    
    
    receptors.
  • Ligand: Use

    
    -Spiperone (0.2 nM) as the radioligand.
    
  • Incubation:

    • Prepare 10 concentrations of Ropinirole and 3-AMI (

      
       M to 
      
      
      
      M).
    • Incubate with membranes in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: Ropinirole

      
       must fall within 10-50 nM. If 3-AMI 
      
      
      
      , it is confirmed inactive.
Protocol B: GTP S Functional Assay

Objective: Distinguish between agonist, antagonist, and inactive compounds.

  • Setup: Incubate membranes with

    
     and GDP.
    
  • Challenge: Add test compounds (Ropinirole vs. 3-AMI).

  • Measurement: Agonists will increase

    
     binding by catalyzing GDP-GTP exchange on the G-protein.
    
  • Result Interpretation:

    • Ropinirole: Dose-dependent increase in binding (

      
       ~80% of dopamine).
      
    • 3-AMI: No increase (inactive) or inhibition of dopamine response (antagonist).

Protocol C: Unilateral 6-OHDA Lesion Model (In Vivo)

Objective: Assess behavioral recovery in a Parkinson’s model.

  • Induction: Stereotaxic injection of 6-OHDA into the medial forebrain bundle of rats to deplete dopamine.

  • Screening: Select rats showing stable rotation behavior with apomorphine.

  • Treatment:

    • Group 1: Vehicle (Saline).

    • Group 2: Ropinirole (0.1 - 1.0 mg/kg i.p.).

    • Group 3: 3-AMI (1.0 - 10.0 mg/kg i.p.).

  • Readout: Measure contralateral rotations over 60 minutes.

    • Success Metric: Ropinirole induces vigorous contralateral rotation (>200 turns/hour). 3-AMI is expected to show <20 turns/hour (comparable to vehicle).

Summary Data Table

ParameterRopinirole3-AMI (Predicted)Clinical Implication
D2 Affinity (

)
~29 nM> 1,000 nM3-AMI is unsuitable for PD motor therapy.
Functional Activity Full/Partial AgonistInactive / AntagonistRopinirole drives pathway activation; 3-AMI does not.
BBB Penetration High (Lipophilic)Moderate (Polar amine)3-AMI may require structural modification (e.g., N-alkylation) to enter CNS.
Metabolic Stability CYP1A2 SubstrateUnknownPrimary amines are susceptible to rapid MAO degradation.

References

  • Eden, R. J., et al. (1991). "Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist." Pharmacology Biochemistry and Behavior.

  • Curtis, N. R., et al. (1999).[1] "Synthesis and SAR of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands." Bioorganic & Medicinal Chemistry Letters.

  • Coldwell, M. C., et al. (1999). "Characterization of the 5-HT1B receptor in human brain: binding studies." (Reference for Tryptamine/Indole scaffold SAR). British Journal of Pharmacology.

  • GuideChem. (2024). "Product Record: 3-Aminomethyl-1,3-dihydro-indol-2-one (CAS 412332-18-4)."[2][3][4][5] Chemical Database.

Sources

Benchmarking the Oxindole Scaffold: Cross-Reactivity Profiling of 3-Aminomethyl-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), 3-Aminomethyl-1,3-dihydro-indol-2-one (CAS 412332-18-4) represents a "privileged scaffold." Its core structure—the oxindole—mimics the purine ring of ATP, making it a potent anchor for kinase inhibitors (e.g., Sunitinib, Nintedanib). However, this structural promiscuity introduces significant cross-reactivity risks.

This guide objectively profiles the performance of this scaffold against its structural analogs and downstream derivatives. We analyze its tendency for off-target kinase inhibition, GPCR liability (due to serotonin mimicry), and potential Pan-Assay Interference (PAINS) behavior.

Key Takeaway: While the 3-aminomethyl moiety improves solubility and provides a vector for elaborating selectivity, the "naked" scaffold exhibits moderate promiscuity that must be managed via rapid counter-screening protocols described herein.

Chemical Context & Comparative Profiling

To understand the cross-reactivity profile of 3-Aminomethyl-1,3-dihydro-indol-2-one (hereafter Compound A ), we must benchmark it against the unsubstituted core and a fully optimized clinical drug.

The Comparators
  • Compound A (The Fragment): 3-Aminomethyl-1,3-dihydro-indol-2-one.[1][2] Contains a primary amine for H-bonding or further derivatization.

  • Oxindole (The Core): 1,3-dihydro-indol-2-one.[3] Lacks the side chain; purely hydrophobic/H-bond acceptor profile.

  • Sunitinib (The Drug): A clinical multi-kinase inhibitor built upon the oxindole core.[4]

  • Tryptamine (The Bio-Isostere): An indole analog, highly active against GPCRs (Serotonin receptors).

Table 1: Comparative Selectivity & Liability Profile
FeatureCompound A (The Fragment)Oxindole (The Core)Sunitinib (The Drug)Tryptamine (GPCR Analog)
Primary Target Class Kinase (Hinge Binder)Weak Kinase BinderMulti-Kinase (VEGFR/PDGFR)GPCR (5-HT Receptors)
Kinase Selectivity Low (Promiscuous Hinge Binder)Very Low (Weak/Non-specific)Moderate (Targeted Polypharmacology)N/A
GPCR Liability Moderate (5-HT mimicry possible)LowLowHigh (Native Ligand)
Solubility (pH 7.4) High (due to -CH₂NH₂)LowModerateHigh
PAINS Risk Moderate (Redox cycling potential)High (Oxidation to Isatin)LowLow
Typical

10–100 µM>500 µM<10 nMN/A
Expert Insight: The "Amine" Factor

The addition of the 3-aminomethyl group significantly alters the profile compared to the naked oxindole.

  • Pros: It acts as a solubilizing group and a "vector" that can reach into the ribose-binding pocket of kinases, improving affinity (lowering

    
     from >500 µM to ~50 µM).
    
  • Cons: The primary amine is highly reactive. If left "uncapped" in a screening library, it can form non-specific electrostatic interactions with acidic residues on protein surfaces, leading to false positives.

Mechanism of Cross-Reactivity

Understanding why this molecule cross-reacts is the first step to mitigating it.

A. Kinase Hinge Binding (ATP Mimicry)

The oxindole lactam (NH-CO) functions as a donor-acceptor pair that mimics the Adenine ring of ATP. This allows Compound A to dock into the "Hinge Region" of hundreds of kinases. Without a "Tail" group (like the complex side chains in Sunitinib) to clash with the specificity pocket (Gatekeeper residue), Compound A fits into too many kinases.

B. GPCR "Imposter" Syndrome

The structure of Compound A is an isomer of Tryptamine .

  • Tryptamine: Indole + Ethylamine at C3.

  • Compound A: Oxindole + Methylamine at C3. Because of this steric similarity, Compound A can weakly activate or block Serotonin (5-HT) and Dopamine (D2) receptors, a critical off-target liability in early safety profiling.

Visualization: The Selectivity Funnel

The following diagram illustrates how the scaffold evolves from a promiscuous fragment to a selective drug, and where the liabilities lie.

SelectivityFunnel Fragment Compound A (3-Aminomethyl-oxindole) Low Selectivity / High Ligand Efficiency Liability_Kinase Liability: Pan-Kinase Inhibition (ATP Hinge Mimic) Fragment->Liability_Kinase Liability_GPCR Liability: 5-HT Receptor Binding (Indole Isostere) Fragment->Liability_GPCR Liability_PAINS Liability: Redox Cycling (Oxidation to Isatin imine) Fragment->Liability_PAINS Strategy Optimization Strategy: Acylation of Amine Liability_Kinase->Strategy Add Specificity Tail Liability_GPCR->Strategy Steric Clash Lead Optimized Lead (e.g., Sunitinib-like) High Selectivity / Low Off-Target Strategy->Lead

Figure 1: The Selectivity Funnel. The raw scaffold (Compound A) carries inherent liabilities (Red) that must be engineered out (Yellow) to reach the Lead stage (Green).

Self-Validating Experimental Protocols

To rigorously profile Compound A, you cannot rely on standard single-point assays due to the risk of aggregation and redox cycling. Use these modified protocols.

Protocol A: Differential Scanning Fluorimetry (DSF) for Fragment Binding

Use this to confirm true binding vs. aggregation.

  • Preparation: Prepare Compound A at 1 mM (high concentration required for fragments) in DMSO.

  • Protein: Use a panel of diverse kinases (e.g., PKA, CDK2, VEGFR2) at 2 µM.

  • Dye: SYPRO Orange (5000x stock, dilute to 5x final).

  • Reaction: Mix 1 µL Compound + 19 µL Protein/Dye mix in a white 384-well PCR plate.

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Validation (The "Self-Check"):

    • True Binder: distinct shift in

      
       (
      
      
      
      C) with a clean transition curve.
    • Aggregator/Destabilizer: Distorted curve shape or negative

      
       (protein unfolding).
      
    • Control: Run Staurosporine (positive control) and DMSO only (negative control) on the same plate.

Protocol B: Detergent-Based Counter-Screen (The "Red Herring" Test)

Oxindoles can form colloidal aggregates that sequester enzymes, causing false positives.

  • Assay: Standard biochemical kinase assay (e.g., ADP-Glo or FRET).

  • Conditions:

    • Well A: Assay Buffer + Compound A (100 µM).

    • Well B: Assay Buffer + 0.01% Triton X-100 + Compound A (100 µM).

  • Analysis:

    • If Inhibition Well A >> Inhibition Well B: False Positive (Aggregation). The detergent broke up the colloid.

    • If Inhibition Well A ≈ Inhibition Well B: True Inhibitor .

Protocol C: Redox Cycling Check

3-substituted oxindoles can oxidize to isatins, generating peroxide.

  • Reagent: Add Catalase (100 U/mL) to the reaction buffer.

  • Logic: If the IC50 shifts significantly (potency drops) in the presence of Catalase, the compound is generating H₂O₂ (a PAINS artifact) rather than binding the target.

Workflow Visualization: De-Risking the Scaffold

The following workflow details the decision tree for validating hits containing this scaffold.

DeRiskingWorkflow Start Hit Identified: Contains 3-Aminomethyl-oxindole Step1 1. In Silico Triage (Check PAINS filters) Start->Step1 Step2 2. Detergent Test (+/- 0.01% Triton X-100) Step1->Step2 Decision1 Activity Retained? Step2->Decision1 Step3 3. Redox Test (+/- Catalase) Decision1->Step3 Yes Discard Discard (False Positive) Decision1->Discard No Decision2 Activity Retained? Step3->Decision2 Step4 4. Selectivity Panel (Kinase vs. GPCR) Decision2->Step4 Yes Decision2->Discard No

Figure 2: The De-Risking Workflow. A systematic approach to filtering out false positives associated with the oxindole scaffold.

Conclusion

3-Aminomethyl-1,3-dihydro-indol-2-one is a high-value, high-risk scaffold. It offers a "privileged" entry into the ATP-binding pocket of kinases but carries the baggage of promiscuity and potential assay interference.

Recommendation: Use this scaffold as a starting point (Fragment), not an endpoint.

  • Always cap the primary amine (amide/urea formation) early in the optimization process to improve selectivity.

  • Always run the Detergent and Catalase counter-screens described in Section 4 to validate initial hits.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11626079, 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

  • Song, Y. et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943.[5] Retrieved from [Link]

  • Kaur, M. et al. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery.[6] Current Bioactive Compounds.[3][6][7][8] Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Retrieved from [Link]

Sources

Reproducibility & Performance Guide: 3-Aminomethyl-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Dilemma

3-Aminomethyl-1,3-dihydro-indol-2-one (hereafter 3-AMO ) is a high-value but chemically sensitive building block. It serves as a critical precursor for spiro[pyrrolidine-3,3'-oxindole] scaffolds, a structural motif found in MDM2 inhibitors (e.g., MI-888) and novel antimalarials.

This guide compares the 3-AMO Stepwise Route against the industry-standard Isatin Multicomponent Route . While the Isatin route is operationally simpler, the 3-AMO route offers superior regiochemical control for complex derivatives—if reproducibility challenges regarding oxidative instability can be managed.

Quick Comparison Matrix
Feature3-Aminomethyl-oxindole (3-AMO) Isatin Multicomponent (Alternative)
Primary Mechanism Nucleophilic attack / [3+2] PrecursorAzomethine Ylide Dipolar Cycloaddition
Molecular Diversity High: Allows non-amino acid substituentsMedium: Limited by amino acid pool
Stability Low: Free base oxidizes/dimerizes rapidlyHigh: Isatin is stable at RT
Atom Economy Lower (Requires protection/deprotection)High (One-pot, water byproduct)
Reproducibility Risk Critical: pH and O2 sensitivityLow: Robust thermal process

Technical Analysis: The Stability-Reactivity Tradeoff

The Reproducibility Bottleneck: Oxidative Dimerization

The primary cause of experimental failure with 3-AMO is the handling of the free amine. Unlike 3-amino-oxindole, the methylene spacer in 3-AMO increases the basicity of the amine but leaves the C3 position prone to auto-oxidation.

  • Mechanism of Failure: Upon exposure to air in basic solution, 3-AMO undergoes oxidative radical coupling at the C3 position, forming insoluble red/brown dimers (isoindigo-like derivatives).

  • The Fix: Experiments must utilize the HCl or HBr salt forms, neutralizing them in situ only under inert atmosphere (Ar/N2).

Pathway Comparison: 3-AMO vs. Isatin

The choice of pathway dictates the substitution pattern of the final spiro-drug candidate.

Figure 1: Mechanistic divergence. The Isatin route (Red) relies on decarboxylative ylide formation, limiting the 'N' substituent to the amino acid used. The 3-AMO route (Blue) allows any aldehyde to form the Schiff base, granting access to diverse N-benzyl/alkyl derivatives.

Validated Experimental Protocols

Protocol A: Preparation and Storage of Stable 3-AMO Salt

Failure to use the salt form is the #1 cause of irreproducibility.

  • Reduction: Reduce 3-cyano-oxindole (CAS: 15667-74-0) using Pd/C (10%) in Methanol/HCl (1M).

    • Critical Parameter: Pressure must be maintained at 30-50 psi H2.

  • Isolation: Filter catalyst under Argon. Evaporate methanol in vacuo at <40°C.

  • Crystallization: Triturate the residue with cold Diethyl Ether. The HCl salt precipitates as a white/off-white solid.

    • Quality Check: If the solid is pink/red, oxidation has occurred. Recrystallize from EtOH/Ether.

  • Storage: Store in a desiccator at -20°C. Stable for >12 months.

Protocol B: Reproducible Spiro-Cyclization (The 3-AMO Route)

Objective: Synthesis of 3'-substituted spiro[pyrrolidine-3,3'-oxindole].

Reagents:

  • 3-AMO HCl Salt (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Maleimide or Chalcone (Dipolarophile, 1.0 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Solvent: Dry Ethanol or Toluene.

Workflow:

  • Activation: In a flame-dried flask under N2, suspend 3-AMO HCl in Ethanol.

  • Neutralization: Add TEA dropwise at 0°C. Stir for 10 mins.

    • Observation: Solution may turn slightly yellow. Deep red indicates failure.

  • Imine Formation: Add Aldehyde immediately. Reflux for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of aldehyde.

  • Cyclization: Add Dipolarophile. Reflux for 4-6 hours.

  • Workup: Cool to RT. The spiro-product often precipitates. Filter and wash with cold ethanol.

Reproducibility Decision Tree

Use this logic flow to determine if 3-AMO is the correct tool for your synthesis or if you should revert to Isatin.

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on target structural complexity and lab capabilities.

Troubleshooting & Critical Process Parameters (CPPs)

SymptomProbable CauseCorrective Action
Red/Brown Tar Formation Oxidation of free amine at C3.Use HCl salt; degas solvents with N2/Ar bubbling for 15 mins.
Low Yield (<30%) Incomplete imine formation.Use a Dean-Stark trap or molecular sieves (3Å) to remove water during Step 3.
Regioisomer Mixture Lack of facial selectivity.Switch solvent to Toluene (non-polar) to enhance pi-stacking interactions; lower temp to 60°C.
Starting Material Recovery Salt not neutralized.Ensure TEA/DIPEA stoichiometry is exact (1.05-1.1 equiv).

References

  • Panda, S. S., et al. (2023). "Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold."[1][2] Molecules, 28(7).

  • James, M. M., et al. (2025).[3] "Construction of Spiro[pyrrolidine-3,3′-oxindoles] — Recent Applications to the Synthesis of Oxindole Alkaloids." European Journal of Organic Chemistry.

  • Arteaga Giraldo, J. J., et al. (2023).[4] "Electrochemical oxidation of 3-substituted indoles." Organic & Biomolecular Chemistry, 21, 5745-5750.

  • Santos, M. M. M. (2014). "Recent advances in the synthesis of biologically active spirooxindoles." Tetrahedron, 70(52), 9735-9757.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Aminomethyl-1,3-dihydro-indol-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Do not treat this compound as a generic inorganic salt. As a Senior Application Scientist, I frequently observe a critical error in laboratory waste management: the assumption that water-soluble amine salts are safe for drain disposal. While 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride (an oxindole derivative) is water-soluble, it possesses significant aquatic toxicity (H410) and bioactive potential common to kinase inhibitor intermediates.

The disposal strategy defined below prioritizes complete thermal destruction (incineration) over dilution. This protocol prevents environmental leaching and ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for non-listed but characteristic chemical waste.

Part 1: Chemical Profile & Hazard Identification

Before handling waste, verify the material identity. This compound is often synthesized as an intermediate for pharmaceutical applications (e.g., Ropinirole analogs or kinase inhibitors).

PropertyData / Description
Chemical Name 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
Synonyms 3-(Aminomethyl)oxindole HCl; 3-Aminomethyl-2-indolinone HCl
Molecular Formula C₉H₁₀N₂O[1][2][3][4][5][6] · HCl
Physical State Off-white to pale yellow solid (Hygroscopic)
Primary Hazards Acute Tox. 4 (Oral) ; Aquatic Acute 1 ; Skin/Eye Irritant
Waste Classification Non-RCRA Listed (unless mixed with solvents); Manage as Hazardous Chemical Waste
Combustion Byproducts Nitrogen oxides (NOx), Hydrogen chloride (HCl), Carbon monoxide (CO)

Part 2: Disposal Decision Logic (Workflow)

The following decision tree illustrates the self-validating logic for disposing of this compound. The core principle is segregation by phase to optimize incineration efficiency.

DisposalWorkflow Start Waste Generation: 3-Aminomethyl-1,3-dihydro-indol-2-one HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid ActionSolid Double Bag (Poly) Label: 'Toxic Solid' Solid->ActionSolid SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Water ActionOrg Combine with Halogenated or Non-Halogenated Stream Organic->ActionOrg ActionAq DO NOT FLUSH Collect in Carboy Label: 'Toxic Aqueous' Aqueous->ActionAq Disposal Final Disposal: High-Temp Incineration ActionSolid->Disposal ActionOrg->Disposal ActionAq->Disposal

Figure 1: Segregation workflow ensuring no aquatic release. All streams converge at high-temperature incineration.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stock, weighing paper residues, or failed reaction solids.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates). The amine functionality can react exothermically or form unstable N-nitroso compounds.

  • Packaging:

    • Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip tie.

    • Place this primary bag into a secondary container (fiber drum or secondary bag).

  • Labeling:

    • Must read: "Hazardous Waste - Solid, Toxic."

    • List constituents: "3-Aminomethyl-1,3-dihydro-indol-2-one HCl (100%)."

  • Disposal Path: Transfer to EHS (Environmental Health & Safety) for incineration .

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Critical Note: The HCl salt implies acidity. Check pH before commingling.

  • Organic Solutions (DMSO, Methanol, Ethanol):

    • Collect in High-Density Polyethylene (HDPE) or glass carboys.

    • Compatibility Check: If the solution is acidic (due to excess HCl), ensure the waste container is not metal.

    • Labeling: "Flammable Liquid, Toxic (Contains Oxindole derivative)."

  • Aqueous Solutions:

    • NEVER pour down the sink. The H410 aquatic toxicity rating prohibits sanitary sewer disposal.

    • Adjust pH to neutral (pH 6-8) using dilute NaOH if the solution is highly acidic to prevent container degradation.

    • Collect in a carboy labeled "Aqueous Waste - Toxic - Heavy Metal Free."

Protocol C: Empty Container Management (Triple Rinse)

This procedure validates the container as "RCRA Empty," allowing the packaging to be discarded as general trash (unless P-listed, which this is not).

  • Rinse 1: Add solvent (water or methanol) to 10% of container volume. Cap and shake vigorously. Decant rinsate into the Liquid Waste carboy.

  • Rinse 2: Repeat. Decant into Liquid Waste.

  • Rinse 3: Repeat. Decant into Liquid Waste.

  • Defacement: Cross out the original label. Mark "EMPTY."

  • Final Step: Discard the bottle in standard laboratory trash or glass recycling (if applicable).

Part 4: Emergency Spill Procedures

Causality: Spills of the hydrochloride salt can rapidly absorb moisture (hygroscopic), becoming a sticky, corrosive paste.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with a dry absorbent pad or sweep gently to avoid dust generation. Do not use wet mop initially (spreads contamination).

    • Liquid Spill: Absorb with vermiculite or commercial chemical spill pads.

  • Decontamination:

    • After removing the bulk material, wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize potential acidity from the HCl salt.

    • Follow with a water rinse.[5][7][8]

  • Disposal of Debris: All contaminated absorbent materials must be bagged and treated as Solid Hazardous Waste (Protocol A).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Oxindole Derivatives and General Amine Salts. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Empty Container Definition (40 CFR 261.7). Retrieved from

  • PubChem. (2024).[1] Compound Summary: Indolinone Derivatives. National Library of Medicine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.